2-Chloro-5-fluoroisonicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDPACAROROBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659346 | |
| Record name | 2-Chloro-5-fluoropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-74-0 | |
| Record name | 2-Chloro-5-fluoro-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-fluoropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-Chloro-5-fluoroisonicotinic acid?
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluoroisonicotinic acid (CAS No. 884494-74-0) is a halogenated pyridinecarboxylic acid derivative that serves as a valuable building block in modern medicinal chemistry. Its unique electronic properties, stemming from the presence of both chloro and fluoro substituents on the pyridine ring, make it a versatile intermediate for the synthesis of complex molecular architectures and novel pharmaceutical agents.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines key safety and handling protocols, and discusses its potential applications in drug discovery based on the reactivity of its structural class.
Chemical Identity and Physical Properties
This compound, also known by its IUPAC name 2-chloro-5-fluoropyridine-4-carboxylic acid, is a solid organic compound.[1] The strategic placement of an electron-withdrawing fluorine atom and a reactive chlorine atom on the pyridine ring, combined with the carboxylic acid functionality, creates a molecule with multiple reaction sites for synthetic elaboration.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 884494-74-0 | [1] |
| Molecular Formula | C₆H₃ClFNO₂ | [1] |
| Molecular Weight | 175.54 g/mol | [1] |
| Canonical SMILES | C1=C(C(=CN=C1Cl)F)C(=O)O | [1] |
| InChIKey | MEDPACAROROBNJ-UHFFFAOYSA-N | [1] |
| Appearance | Solid / Powder | N/A |
| pKa (Predicted) | 2.07 ± 0.10 | [1] |
| Topological Polar Surface Area | 50.2 Ų | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Note: Many physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and should be determined experimentally.
Synthesis and Reactivity
While specific, detailed synthetic protocols for this compound are not extensively documented in peer-reviewed journals, methods for analogous compounds, such as the nicotinic acid isomer, are available. A common strategy involves the selective catalytic hydrogenation and subsequent hydrolysis of a dichlorinated precursor, such as a 2,6-dichloro-5-fluoronicotinate ester.[2] This approach selectively removes the chlorine atom at the 6-position.
The chemical reactivity of this compound is governed by its three key functional groups:
-
Carboxylic Acid: This group can undergo standard transformations such as esterification, amide bond formation (e.g., via activation with coupling agents), and reduction.
-
2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols), which is a cornerstone of library synthesis in drug discovery.
-
Pyridine Ring: The ring itself can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, often at the C-Cl bond, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
The workflow for utilizing this intermediate in a drug discovery context typically follows a logical progression from functionalization to biological screening.
Figure 1: A generalized workflow illustrating the use of this compound as a scaffold in a drug discovery program.
Applications in Drug Discovery
Halogenated heterocyclic compounds are ubiquitous in modern pharmaceuticals. The inclusion of chlorine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[3]
This compound is a building block for creating novel compounds for therapeutic areas where mitochondrial dysfunction, cancer, or fibrosis are implicated.[4] Its structure allows for the precise installation of pharmacophores that can interact with biological targets. For example, the carboxylic acid can serve as a hydrogen bond donor/acceptor or a handle for prodrug strategies, while the chloro- and fluoro-substituted pyridine core acts as a rigid scaffold to orient other functional groups.
Analytical Characterization
Table 2: Standard Analytical Protocols
| Technique | Purpose & Expected Observations |
| ¹H NMR | Confirm structure by analyzing chemical shifts and coupling constants of the two aromatic protons on the pyridine ring. |
| ¹³C NMR | Identify the six distinct carbon signals, including the carbonyl carbon and the carbons bonded to chlorine and fluorine. |
| ¹⁹F NMR | Observe a single resonance for the fluorine atom, with coupling to adjacent protons. |
| Mass Spec (MS) | Determine the molecular weight and confirm the isotopic pattern characteristic of a monochlorinated compound. |
| HPLC/UPLC | Assess purity by detecting and quantifying any impurities. |
Exemplary Protocol: Purity Assessment by HPLC
-
Objective: To determine the purity of a sample of this compound.
-
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., ~254 nm).
-
Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
-
Self-Validation: The protocol's validity is ensured by running a blank (solvent only) to establish a baseline and using a well-characterized standard if available. The reproducibility of the retention time and peak area across multiple injections confirms system stability.
Safety, Handling, and Storage
As a research chemical, this compound requires careful handling in a controlled laboratory environment.
-
Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin and eye irritation and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid material should be performed in a chemical fume hood to avoid inhalation of dust.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
In case of skin contact: Wash with plenty of water. If skin irritation occurs, seek medical advice.
-
If swallowed or inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[1]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
Conclusion
This compound is a specialized chemical intermediate with significant potential for the synthesis of novel compounds in pharmaceutical and agrochemical research. While detailed experimental data in the public domain is limited, its structural features suggest a rich and versatile reactivity profile. By applying established synthetic methodologies for related compounds and adhering to strict safety protocols, researchers can effectively leverage this building block to advance their discovery programs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020212351A1 - Substituted cyanopyrrolidines with activity as usp30 inhibitors - Google Patents [patents.google.com]
A Technical Guide to 2-Chloro-5-fluoroisonicotinic Acid: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of 2-Chloro-5-fluoroisonicotinic acid, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, safety protocols, and its emerging role as a critical intermediate in the synthesis of novel therapeutic agents.
Core Compound Identification and Properties
This compound is a substituted pyridine carboxylic acid that has garnered attention as a versatile building block in medicinal chemistry. Its unique substitution pattern offers multiple reaction sites for the construction of complex molecular architectures.
| Property | Value | Source(s) |
| CAS Number | 884494-74-0 | [1][2] |
| Molecular Formula | C₆H₃ClFNO₂ | [3] |
| Molecular Weight | 175.54 g/mol | [3] |
| Synonyms | 2-Chloro-5-fluoropyridine-4-carboxylic acid, 2-Chloro-5-fluoro-4-pyridinecarboxylic acid | [3][4] |
| Predicted pKa | 2.07 ± 0.10 | [3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |
Synthesis and Chemical Reactivity
While specific, detailed synthetic protocols for this compound are not widely published in peer-reviewed journals, a plausible and commonly employed synthetic strategy for analogous compounds involves the selective halogenation and functional group manipulation of pyridine precursors. For its constitutional isomer, 2-chloro-5-fluoronicotinic acid, a common route involves the selective dechlorination of a 2,6-dichloro-5-fluoronicotinic acid precursor through catalytic hydrogenation[5]. This is followed by hydrolysis of the resulting ester to yield the final carboxylic acid[5]. It is reasonable to assume a similar pathway could be adapted for the isonicotinic acid derivative, starting from the corresponding 2,6-dichloro-5-fluoroisonicotinic acid ester.
The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the electrophilic nature of the pyridine ring, which is further activated by the electron-withdrawing chloro and fluoro substituents. The carboxylic acid moiety readily undergoes esterification and amidation reactions, which are fundamental transformations in drug synthesis. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups.
Application in Drug Discovery: Synthesis of USP30 Inhibitors
A significant and illustrative application of this compound is its use as a key starting material in the synthesis of potent and selective inhibitors of Ubiquitin-Specific Protease 30 (USP30). USP30 is a deubiquitinating enzyme localized to the mitochondrial outer membrane and is implicated in the regulation of mitophagy, a critical cellular process for clearing damaged mitochondria. Dysregulation of mitophagy is associated with a number of pathologies, including cancer[1].
In a patented synthetic route, this compound is coupled with a substituted aminopyrrolidine derivative to form a key amide intermediate. This reaction highlights the utility of the carboxylic acid functionality for building complex molecular scaffolds[1].
Experimental Protocol: Amide Coupling in the Synthesis of a USP30 Inhibitor Intermediate
The following protocol is adapted from patent literature and demonstrates the use of this compound in a key amide bond-forming reaction[1].
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of this compound (1.0 equivalent) and tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (1.0 equivalent) in pyridine (as solvent), the reaction vessel is cooled to 0°C.
-
Reagent Addition: Phosphorus oxychloride (POCl₃, 3.0 equivalents) is added dropwise to the cooled mixture.
-
Reaction Progression: The mixture is stirred at 0°C, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Isolation: Upon completion, the reaction is quenched and the product is isolated and purified using standard laboratory procedures.
Causality Behind Experimental Choices:
-
Pyridine as Solvent: Pyridine serves as both the solvent and a base to neutralize the HCl generated during the reaction.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a common and effective dehydrating agent used to activate the carboxylic acid for amidation.
-
Low-Temperature Addition: The dropwise addition of POCl₃ at 0°C is a crucial safety and selectivity measure to control the exothermic nature of the reaction and minimize potential side reactions.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of a USP30 inhibitor intermediate.
Biological Significance: Targeting the USP30 Pathway in Cancer
The use of this compound in the synthesis of USP30 inhibitors underscores its relevance in targeting specific biological pathways for therapeutic intervention. USP30's role in negatively regulating mitophagy makes it an attractive target in oncology. By inhibiting USP30, the clearance of damaged mitochondria can be enhanced, which may be beneficial in certain cancer contexts[1].
Conceptual Signaling Pathway
Caption: Inhibition of USP30 enhances mitophagy.
Safety and Handling
As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting. The following safety information is based on GHS classifications for this or structurally similar compounds.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[1][3].
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product[3].
-
Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. IF INHALED: Remove person to fresh air and keep comfortable for breathing[3].
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up[3].
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its demonstrated use in the development of USP30 inhibitors for potential cancer therapy highlights its importance in modern drug discovery. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a key intermediate for accessing novel chemical space. As research into targeted therapies continues to expand, the demand for such well-defined and reactive chemical scaffolds is expected to grow.
References
Solubility and stability of 2-Chloro-5-fluoroisonicotinic acid in common lab solvents.
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-fluoroisonicotinic Acid in Common Laboratory Solvents
Introduction
This compound is a halogenated pyridine carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research.[1][2] As with any compound destined for these fields, a thorough understanding of its physicochemical properties is paramount for successful formulation, storage, and biological testing. This guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of this compound in common laboratory solvents.
Given the limited publicly available data on this specific molecule, this document serves as a practical framework for researchers and drug development professionals to generate the necessary experimental data. The protocols and rationale described herein are grounded in established principles of pharmaceutical analysis and regulatory guidelines for active pharmaceutical ingredients (APIs).[3][][5][6]
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | [1][2] |
| Molecular Weight | 175.54 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 141-142°C | [1] |
| pKa (Predicted) | 2.07 ± 0.10 | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
The predicted pKa suggests that this compound is a relatively strong acid, which will influence its solubility in protic and aqueous solutions of varying pH.
Part 1: Solubility Assessment
The solubility of an active compound is a critical determinant of its bioavailability and ease of formulation. The following sections outline a systematic approach to characterizing the solubility of this compound.
Rationale for Solvent Selection
The choice of solvents for solubility screening should encompass a range of polarities and functionalities to mimic potential formulation and testing environments. Based on the properties of related isonicotinic acids and common laboratory practice, the following solvents are recommended for initial screening:[7][8][9][10]
-
Aqueous Buffers: pH 2 (0.01 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), pH 7.4 (Phosphate buffered saline), and pH 9 (Borate buffer). The pH range is selected to understand the solubility of the ionized and unionized forms of the molecule.
-
Alcohols: Methanol, Ethanol, Isopropanol. These are common solvents for stock solution preparation.
-
Aprotic Solvents: Acetonitrile, Acetone, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). These are frequently used in analytical and synthetic chemistry.
-
Low Polarity Solvents: Dichloromethane, Ethyl acetate. These can be relevant for certain formulation types and extraction procedures.
Experimental Protocol for Equilibrium Solubility Determination
This protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility.
Materials:
-
This compound
-
Selected solvents (as listed in 1.1)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[11][12]
-
Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent and temperature.
Diagram of Solubility Determination Workflow:
Caption: Workflow for equilibrium solubility determination.
Expected Solubility Profile and Data Presentation
The solubility data should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| pH 2 Buffer | 25 | Experimental Data | Experimental Data |
| 37 | Experimental Data | Experimental Data | |
| pH 7.4 Buffer | 25 | Experimental Data | Experimental Data |
| 37 | Experimental Data | Experimental Data | |
| Methanol | 25 | Experimental Data | Experimental Data |
| 37 | Experimental Data | Experimental Data | |
| DMSO | 25 | Experimental Data | Experimental Data |
| 37 | Experimental Data | Experimental Data | |
| ... (other solvents) |
Based on its structure, this compound is expected to exhibit higher solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and DMF) compared to non-polar solvents. In aqueous solutions, its solubility will be pH-dependent, with higher solubility expected at pH values above its pKa due to the formation of the more soluble carboxylate salt.
Part 2: Stability Assessment
Stability testing is crucial to determine the intrinsic stability of the molecule and to identify potential degradation pathways. This information is vital for establishing appropriate storage conditions and shelf-life.[3][][5][6]
Forced Degradation (Stress Testing) Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and pathways.[3][5][13]
Rationale for Stress Conditions:
-
Acidic and Basic Hydrolysis: To evaluate susceptibility to hydrolysis.
-
Oxidation: To assess sensitivity to oxidative degradation.
-
Thermal Stress: To determine the impact of elevated temperatures.
-
Photostability: To evaluate sensitivity to light.
Experimental Protocol for Forced Degradation
Materials:
-
This compound
-
Solutions for stress testing: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂
-
High-purity water
-
Solvents for stock solution (e.g., Methanol or Acetonitrile)
-
Temperature-controlled ovens and water baths
-
Photostability chamber
-
HPLC-UV/DAD and HPLC-MS systems
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in Methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to 60°C.
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV/DAD method. The method should be capable of separating the parent compound from its degradation products. Use HPLC-MS to identify the mass of the degradation products to aid in structure elucidation.[14]
-
Data Analysis: Calculate the percentage degradation of this compound at each time point. Identify and quantify the major degradation products.
Diagram of Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
Long-Term Stability Studies
Based on the results of the forced degradation studies, long-term stability studies should be designed to establish a re-test period or shelf-life under recommended storage conditions.[3][6]
Protocol Outline:
-
Batch Selection: Use at least one batch of this compound.
-
Storage Conditions: Store samples in containers that mimic the proposed packaging at long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) conditions.
-
Testing Frequency: For a one-year study, test at 0, 3, 6, 9, and 12 months for long-term conditions and at 0, 3, and 6 months for accelerated conditions.[3][6]
-
Analytical Tests: At each time point, test for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is a prerequisite for its advancement in research and development. This guide provides a robust framework for generating this critical data. By following the outlined experimental protocols, researchers can systematically characterize the physicochemical properties of this molecule, enabling informed decisions in formulation development, analytical method development, and the design of further studies. The principles and methodologies described are rooted in established scientific and regulatory standards, ensuring the generation of reliable and reproducible data.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure :: MPG.PuRe [pure.mpg.de]
- 13. rsc.org [rsc.org]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-Chloro-5-fluoroisonicotinic Acid in Modern Pharmaceutical Research: A Technical Guide
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical structures is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic building blocks, pyridine carboxylic acids have consistently demonstrated their value, attributable to their presence in numerous approved drugs and their ability to engage in critical interactions with biological targets.[1] This guide focuses on a particularly compelling derivative: 2-Chloro-5-fluoroisonicotinic acid .
The unique arrangement of a chloro substituent at the 2-position, a fluoro group at the 5-position, and a carboxylic acid at the 4-position of the pyridine ring imbues this molecule with a trifecta of chemical properties that are highly advantageous for medicinal chemistry. The electron-withdrawing nature of the halogen substituents and the nitrogen atom in the pyridine ring makes the scaffold susceptible to nucleophilic aromatic substitution, while the carboxylic acid provides a versatile handle for amide bond formation, a cornerstone of pharmaceutical synthesis.[2][3] Furthermore, the incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability, underscoring the strategic importance of this particular building block.[4]
This technical guide will provide an in-depth exploration of the potential applications of this compound in pharmaceutical research. We will delve into its physicochemical properties, explore its role as a key intermediate in the synthesis of bioactive molecules, and provide detailed, field-proven experimental protocols for its application.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a scaffold in drug design is rooted in its distinct physicochemical characteristics. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 884494-74-0 | [5][6][7] |
| Molecular Formula | C₆H₃ClFNO₂ | [5][6][7] |
| Molecular Weight | 175.55 g/mol | [7] |
| Predicted pKa | 2.07 ± 0.10 | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6] |
The presence of both a chlorine and a fluorine atom offers medicinal chemists a dual advantage. The chlorine at the 2-position serves as a reactive site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).[8] The fluorine atom at the 5-position, with its high electronegativity and small atomic radius, can modulate the electronic properties of the ring system, enhance binding interactions with target proteins, and block potential sites of metabolism, thereby improving the pharmacokinetic profile of the final compound.[4]
Core Application: A Building Block for USP30 Inhibitors
A significant and concrete application of this compound is its use as a key building block in the synthesis of substituted cyanopyrrolidines that act as inhibitors of Ubiquitin-Specific Protease 30 (USP30).[5] USP30 is a deubiquitinating enzyme that has been implicated in the regulation of mitochondrial function and quality control. Inhibition of USP30 is a promising therapeutic strategy for a range of disorders, including cancer.[5]
The synthesis of these potential therapeutic agents involves the formation of an amide bond between this compound and a substituted aminopyrrolidine. This reaction highlights the utility of the carboxylic acid moiety as a versatile anchor point for molecular elaboration.
Experimental Workflow: Synthesis of a USP30 Inhibitor Precursor
The following diagram illustrates the key transformation in the synthesis of a USP30 inhibitor precursor, starting from this compound.
Caption: Amide coupling of this compound.
Detailed Experimental Protocol: Amide Coupling
The following protocol is adapted from established procedures for the synthesis of N-substituted amides from carboxylic acids and amines.[5][9]
Materials:
-
This compound
-
tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Addition of Coupling Agent: Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the cooled solution. Maintain the temperature at 0°C during the addition. The use of POCl₃ as a coupling reagent is a common and effective method for activating the carboxylic acid for amidation.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution at 0°C.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.
Self-Validation and Characterization:
The identity and purity of the synthesized amide should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the amide bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Further Synthetic Potential and Strategic Considerations
The 2-chloro-5-fluoroisonicotinamide scaffold, synthesized as described above, is a versatile intermediate for further chemical modifications. The chlorine atom at the 2-position of the pyridine ring remains a reactive handle for introducing additional diversity into the molecule.
Potential Downstream Reactions
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 3. hepatochem.com [hepatochem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. WO2020212351A1 - Substituted cyanopyrrolidines with activity as usp30 inhibitors - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
A Technical Guide to the Safe Handling, Storage, and Emergency Management of 2-Chloro-5-fluoroisonicotinic Acid
This guide provides a comprehensive framework for the safe management of 2-Chloro-5-fluoroisonicotinic acid (CAS No: 884494-74-0), a key building block in pharmaceutical research and development.[1] Given its classification as a hazardous substance, adherence to rigorous safety protocols is not merely procedural—it is fundamental to protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance. This document is intended for researchers, chemists, and drug development professionals who handle this compound. It moves beyond simple checklists to explain the scientific rationale behind each safety recommendation, fostering a culture of informed caution.
Section 1: Hazard Identification and Risk Assessment
A foundational understanding of a chemical's intrinsic hazards is the starting point for any safety protocol. This compound presents multiple health risks that necessitate careful management.
GHS Classification and Hazard Statements
The compound is classified under the Globally Harmonized System (GHS) with several key hazards. These classifications dictate the minimum required personal protective equipment (PPE) and handling controls.
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage / Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4][5] |
Physicochemical Properties
Understanding the physical properties of the compound is crucial for predicting its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.
| Property | Value | Source |
| CAS Number | 884494-74-0 | [1][4][6] |
| Synonyms | 2-Chloro-5-fluoropyridine-4-carboxylic acid | [1] |
| Molecular Formula | C6H3ClFNO2 | [1] |
| Molecular Weight | 175.54 g/mol | [1] |
| Appearance | Solid | [2][5] |
| Melting Point | 141-142°C | [7] |
| Boiling Point | 297.0 ± 35.0 °C (Predicted) | [7] |
Toxicological Profile and Routes of Exposure
The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.
-
Inhalation: Inhaling dust can cause irritation to the respiratory tract.[3][4] Given its classification as harmful if inhaled, operations that could generate dust must be conducted within controlled environments.[2]
-
Skin Contact: The compound is known to cause skin irritation and can be harmful if absorbed through the skin.[1][2][3] Prolonged contact can lead to inflammation and discomfort.
-
Eye Contact: Direct contact with the eyes will cause serious irritation and potential damage.[1][2][3] Immediate and thorough irrigation is critical following any eye exposure.
-
Ingestion: Accidental ingestion is harmful.[1][2] Strict prohibition of eating, drinking, and smoking in laboratory areas is a necessary preventative measure.[1][2][8]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.
The Primacy of Engineering Controls
Engineering controls are the first and most effective line of defense, designed to isolate personnel from the chemical hazard.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood.[9][10] This is critical to prevent the inhalation of airborne dust and to contain any potential spills.[9] The fume hood's functionality, including its airflow, should be verified before each use.[10]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[3][5][8]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[5][11][12] Their functionality should be tested regularly.
Personal Protective Equipment: A Multi-Layered Defense
PPE is a mandatory supplement to engineering controls. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.
Caption: PPE selection workflow based on task-specific risk assessment.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[10] Always inspect gloves for tears or holes before use.[9] If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and put on a new pair.[10]
-
Eye and Face Protection: Tight-sealing chemical safety goggles are mandatory.[11][12] When there is a risk of splashing, a face shield must be worn over the goggles to provide full facial protection.[9]
-
Body Protection: A flame-retardant lab coat should be worn to protect skin and clothing.[9][10] For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron is also required.[9]
-
Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with the appropriate particulate filter is necessary.[7][10]
Section 3: Standard Operating Procedures for Safe Handling
Adherence to standardized protocols minimizes the risk of exposure and accidents.
General Handling Practices
-
Avoid all personal contact with the chemical, including inhalation.[2][8]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2][5][8]
-
Do not eat, drink, or smoke in any area where this chemical is handled or stored.[2][8]
-
Keep the container tightly closed when not in use.[2][8][11]
-
Use non-sparking tools and ensure proper grounding of equipment where necessary.[9]
Detailed Protocol: Weighing and Transferring the Solid Compound
This protocol outlines the essential steps for safely weighing the solid chemical.
-
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.[10]
-
Confirm that an eyewash station, safety shower, and appropriate spill kit are accessible.[10][11]
-
Don all required PPE as determined by your risk assessment (gloves, goggles, lab coat, etc.).[10]
-
Decontaminate the balance and the working surface within the fume hood.
-
-
Execution:
-
Place a tared weigh boat or container on the analytical balance inside the fume hood.
-
Carefully use a spatula to transfer the desired amount of this compound to the container, minimizing any dust generation.[10]
-
Once the desired weight is achieved, securely close the primary chemical container.
-
Carefully transfer the weighed compound to its destination vessel, still within the fume hood.
-
-
Post-Handling:
-
Clean the spatula and any contaminated surfaces.
-
Properly dispose of the weigh boat and any other contaminated disposable materials as hazardous waste.
-
Remove PPE, being careful to avoid contaminating your skin. Dispose of gloves as hazardous waste.
-
Wash hands thoroughly with soap and water.[10]
-
Section 4: Storage and Chemical Compatibility
Proper storage is critical for maintaining the chemical's stability and preventing hazardous reactions.
Optimal Storage Conditions
-
Store in the original, tightly sealed container in a dry, cool, and well-ventilated area.[5][8][11][12]
-
Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure long-term stability.[1][12]
-
Protect containers from physical damage and inspect them regularly for leaks or defects.[2][8]
-
The storage area should be locked and accessible only to authorized personnel.[1][8][11]
Incompatible Materials
To prevent dangerous reactions, segregate this compound from the following:
Section 5: Emergency Preparedness and Response
Being prepared for emergencies is as crucial as preventing them. All personnel must be familiar with these procedures.
Spill Management
The response to a spill depends on its size and location.
Caption: Decision-making workflow for chemical spill response.
Detailed Protocol: Responding to a Minor Spill
This protocol applies only to small, contained spills that personnel are trained and equipped to handle.
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat. A respirator may be necessary depending on the amount of dust.
-
Cover the spill with a dry, inert absorbent material (such as sand or vermiculite) to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a designated, sealable container for hazardous waste.[2][5][8] Use non-sparking tools.
-
Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Place all contaminated materials (absorbent, gloves, etc.) into the hazardous waste container.
-
Label the container and arrange for proper disposal according to institutional and local regulations.[11]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][3][13] Seek immediate medical attention.[2][3][11]
-
Skin Contact: Remove all contaminated clothing and shoes immediately.[5] Wash the affected skin area with plenty of soap and water.[2][11][13] If skin irritation occurs or persists, get medical advice.[1][2]
-
Inhalation: Move the exposed person to fresh air at once.[3][5][13] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[5][13]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink a glass of water.[1][2] Call a poison control center or doctor immediately for treatment advice.[1][2]
Firefighting Considerations
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Carbon dioxide, dry chemical powder, or foam are generally suitable.[2]
-
Fire/Explosion Hazard: The compound itself is not considered a significant fire risk, but containers can burn.[2]
-
Hazardous Combustion Products: A fire involving this substance may produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas (HCl), and hydrogen fluoride (HF).[5][11]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous combustion products.[5][11]
Conclusion
This compound is an invaluable tool in modern chemical synthesis, but its utility is matched by its potential hazards. A comprehensive safety culture, built on a deep understanding of the risks and a disciplined application of engineering controls, personal protective equipment, and emergency procedures, is paramount. By internalizing the principles and protocols outlined in this guide, researchers can handle this compound with the confidence and caution required to advance scientific discovery safely.
References
- 1. Page loading... [wap.guidechem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 884494-74-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. This compound - [nashpharmatech.com]
- 7. chembk.com [chembk.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Step-by-step synthesis protocol for 2-Chloro-5-fluoroisonicotinic acid.
An Application Note and Step-by-Step Protocol for the Synthesis of 2-Chloro-5-fluoroisonicotinic acid
Authored by a Senior Application Scientist
Introduction
This compound (CAS: 884494-74-0) is a halogenated pyridine carboxylic acid derivative.[1][2] Its structural complexity and the presence of multiple reactive sites—a carboxylic acid, a chloro group, and a fluoro group—make it a valuable and versatile building block in medicinal chemistry and agrochemical research.[1] Substituted isonicotinic acids are core fragments in numerous pharmacologically active compounds, including anti-inflammatory, anti-tuberculosis, and antiviral agents.[3][4][5] The specific substitution pattern of this molecule allows for targeted modifications, making it a key intermediate in the synthesis of complex molecular architectures.
This document provides a detailed, two-part synthesis protocol for this compound. The narrative emphasizes the rationale behind procedural choices, ensuring both clarity and scientific rigor for researchers in drug discovery and chemical development.
Overall Synthetic Strategy
The synthesis is approached in two major stages. The first stage involves the construction and subsequent halogenation of a pyridine ring to create a key intermediate, 2,6-dichloro-5-fluoroisonicotinic acid. The second stage employs a selective catalytic hydrogenation to remove the chlorine atom at the 6-position, yielding the desired final product. This strategy is adapted from established methods for analogous nicotinic acid derivatives.[6][7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 884494-74-0 [chemicalbook.com]
- 3. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 2-Chloro-5-fluoroisonicotinic Acid in Modern Organic Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 2-Chloro-5-fluoroisonicotinic acid (CAS: 884494-74-0) has emerged as a highly valuable and versatile heterocyclic building block.[1][2][3][4][5] Its utility stems from a unique convergence of structural features on a pyridine core: a reactive chlorine atom at the 2-position, a modulating fluorine atom at the 5-position, and a carboxylic acid at the 4-position. This trifecta of functionalities provides orthogonal chemical handles, enabling chemists to perform sequential, site-selective modifications to construct complex molecular architectures.
This guide provides an in-depth exploration of the reactivity of this compound, focusing on its application in key synthetic transformations that are foundational to drug discovery and development. We will move beyond simple procedural descriptions to explain the underlying chemical principles, offering field-proven insights to empower researchers to confidently and effectively utilize this powerful synthetic intermediate.[6]
Physicochemical Profile and Electronic Properties
The synthetic versatility of this compound is a direct consequence of its electronic nature. The pyridine nitrogen, fluorine atom, and carboxylic acid group act in concert as electron-withdrawing groups, rendering the aromatic ring electron-deficient. This pronounced electrophilicity significantly activates the C2-chloro substituent, making it an excellent leaving group in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) pathways.[7][8][9] The fluorine atom at the 5-position not only influences this reactivity but is also a prized feature in drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[10]
| Property | Value |
| CAS Number | 884494-74-0[1][2][3][4][5] |
| Molecular Formula | C₆H₃ClFNO₂[1] |
| Molecular Weight | 175.54 g/mol [1] |
| Appearance | Off-white to beige solid |
| pKa | 2.07 ± 0.10 (Predicted)[1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C[1] |
Core Application I: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability in forming carbon-carbon bonds.[11][12][13][14] For a substrate like this compound, this reaction enables the introduction of a diverse array of aryl and heteroaryl substituents at the 2-position, a key step in building the core scaffolds of many pharmaceutical agents.
Causality Behind the Protocol: The primary challenge with aryl chlorides is the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[14] To overcome this, the protocol employs a highly active catalyst system. The use of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos is critical. The ligand facilitates the formation of the active Pd(0) species and stabilizes the palladium center throughout the catalytic cycle, promoting efficient oxidative addition and subsequent reductive elimination.[15] A robust inorganic base like K₃PO₄ is chosen to activate the boronic acid for the transmetalation step without promoting significant protodeboronation, a common side reaction.[15]
Caption: General scheme for Suzuki-Miyaura coupling.
Detailed Experimental Protocol:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium acetate (Pd(OAc)₂) (2-5 mol%) and the phosphine ligand (e.g., XPhos) (4-10 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1N HCl to a pH of ~3-4 to ensure the product is in its protonated form.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the desired product.[15]
Core Application II: Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is indispensable for synthesizing arylamines, a privileged motif in countless bioactive molecules. This reaction allows for the direct coupling of this compound with a wide range of primary and secondary amines.
Causality Behind the Protocol: Similar to the Suzuki coupling, the activation of the C-Cl bond is the principal hurdle. This protocol utilizes a palladium precatalyst like Pd₂(dba)₃ and a specialized biarylphosphine ligand (e.g., XPhos, RuPhos).[16] These ligands possess the necessary steric bulk and electron-donating character to promote the challenging oxidative addition step and facilitate the final C-N reductive elimination.[16] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is essential. Its role is to deprotonate the amine in the catalytic cycle to form the palladium-amido complex, which is the key intermediate prior to reductive elimination. Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base.[17]
Caption: General scheme for Buchwald-Hartwig amination.
Detailed Experimental Protocol:
-
Inert Atmosphere Setup: In a glovebox or under a counterflow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5-2.5 mol%), the biarylphosphine ligand (3-5 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Remove the tube from the glovebox, and add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Dilute with ethyl acetate and water. Adjust the pH of the aqueous layer as needed to ensure product solubility in the organic phase. Separate the layers, extract the aqueous phase with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[17][16]
Core Application III: Nucleophilic Aromatic Substitution (SNAr)
The inherent electron deficiency of the pyridine ring allows for the direct displacement of the 2-chloro substituent by strong nucleophiles, bypassing the need for a metal catalyst.[7][18] This SNAr reaction is an atom-economical method for introducing heteroatom functionalities.
Causality Behind the Protocol: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9][19] The nucleophile first attacks the electron-poor carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing pyridine nitrogen and 5-fluoro group are crucial for stabilizing this intermediate, lowering the activation energy for its formation.[7][9] In the second step, the aromaticity is restored by the expulsion of the chloride leaving group. The reaction often requires heat to overcome the initial energy barrier associated with disrupting the aromatic system.
Caption: Simplified mechanism for SNAr reaction.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Reagent Addition: Add the nucleophile (e.g., sodium methoxide, potassium thioacetate, 1.5-2.0 equiv.) and a base if the nucleophile is not already anionic (e.g., K₂CO₃ with a phenol, 2.0 equiv.).
-
Reaction Execution: Heat the mixture to a temperature between 80 °C and 120 °C. Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction and Purification: Acidify the mixture with 1N HCl to precipitate the product or to facilitate extraction into an organic solvent like ethyl acetate. Collect the solid by filtration or extract with an organic solvent. Wash, dry, and concentrate the organic extracts. Purify the crude material by recrystallization or silica gel chromatography.
Summary of Optimized Reaction Conditions
The following table provides a comparative summary of typical starting conditions for the palladium-catalyzed reactions. Researchers should note that optimization is often necessary for specific substrate combinations.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Aryl Halide | This compound | This compound |
| Coupling Partner | Arylboronic Acid (1.2-1.5 equiv.) | Primary/Secondary Amine (1.1-1.2 equiv.) |
| Pd Precatalyst | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1.5-2.5 mol%) |
| Ligand | XPhos, SPhos, RuPhos (4-10 mol%) | XPhos, RuPhos, BrettPhos (3-5 mol%) |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equiv.) | NaOt-Bu, K₃PO₄ (1.4-2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Toluene, 1,4-Dioxane (anhydrous) |
| Temperature | 80 - 100 °C | 100 - 110 °C |
Conclusion
This compound is a powerful and enabling building block for modern organic synthesis. Its distinct reactive sites—the activated C-Cl bond, the carboxylic acid handle, and the modulating fluorine substituent—provide a predictable and versatile platform for molecular construction. By understanding the principles behind the key transformations of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution, researchers can strategically and efficiently synthesize complex, high-value molecules for applications ranging from pharmaceuticals to advanced materials.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - [nashpharmatech.com]
- 3. rndmate.com [rndmate.com]
- 4. 884494-74-0|this compound|BLD Pharm [bldpharm.com]
- 5. 884494-74-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
The Versatile Reactivity of 2-Chloro-5-fluoroisonicotinic Acid: A Guide to Key Reaction Mechanisms and Applications
Introduction: 2-Chloro-5-fluoroisonicotinic acid, a halogenated pyridine derivative, has emerged as a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the presence of a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a carboxylic acid group at the 4-position on the pyridine ring, render it susceptible to a variety of chemical transformations. This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The primary synthetic route to this compound involves the selective de-chlorination of 2,6-dichloro-5-fluoronicotinic acid or its esters. This transformation is typically achieved through catalytic hydrogenation.
Protocol: Synthesis of this compound from 2,6-Dichloro-5-fluoro-nicotinic acid [2]
This protocol describes the selective removal of the chlorine atom at the 6-position of 2,6-dichloro-5-fluoro-nicotinic acid.
Materials:
-
2,6-dichloro-5-fluoro-nicotinic acid
-
Methanol
-
Triethylamine
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Lithium hydroxide (for subsequent hydrolysis if starting from an ester)
-
Hydrochloric acid
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2,6-dichloro-5-fluoro-nicotinate in a solvent such as methanol or ethyl acetate.
-
Add triethylamine as a base to neutralize the HCl formed during the reaction.
-
Carefully add a catalytic amount of Raney's Nickel to the solution.
-
Pressurize the vessel with hydrogen gas (typically normal to 5 atm).
-
Heat the reaction mixture to a temperature between 20-50 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-fluoro-nicotinate.
-
If the starting material was an ester, the crude product is then hydrolyzed by dissolving it in a mixture of methanol and water and adding an alkali hydroxide like lithium hydroxide, sodium hydroxide, or potassium hydroxide at room temperature.[2]
-
After hydrolysis is complete, neutralize the reaction mixture and remove the organic solvent. Acidification with concentrated hydrochloric acid will precipitate the desired this compound.
| Parameter | Value | Reference |
| Starting Material | 2,6-dichloro-5-fluoro-nicotinate | [2] |
| Catalyst | Raney's Nickel | [2] |
| Solvent | Methanol or Ethyl Acetate | [2] |
| Base | Triethylamine | [2] |
| Hydrogen Pressure | Normal to 5 atm | [2] |
| Temperature | 20-50 °C | [2] |
Key Reaction Mechanisms and Protocols
The reactivity of this compound is dominated by the susceptibility of the C2-chloro substituent to nucleophilic displacement and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the chlorine atom for these transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, makes the 2-position highly susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the elimination of the chloride ion.[3][4][5]
References
Application Notes: The Strategic Use of 2-Chloro-5-fluoroisonicotinic Acid in the Synthesis of Potent Kinase Inhibitors
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Chloro-5-fluoroisonicotinic acid (CAS: 884494-74-0) as a pivotal starting material in the synthesis of kinase inhibitors. We will explore the strategic advantages conferred by its unique molecular architecture and provide detailed, field-proven protocols for its conversion into advanced pharmaceutical intermediates and final inhibitor scaffolds. The focus will be on the synthesis of a representative Glycogen Synthase Kinase-3 (GSK-3) inhibitor scaffold, illustrating the core chemical transformations that make this building block indispensable in modern drug discovery.
Introduction: A Multifunctional Building Block for Kinase Inhibitor Scaffolds
This compound is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its utility is derived from the specific arrangement of its functional groups, each playing a critical role in the synthetic strategy and the biological activity of the final molecule.
-
Pyridine Core: The pyridine ring is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors. It mimics the adenine moiety of ATP, allowing the inhibitor to form crucial hydrogen bonds within the ATP-binding pocket of the target kinase.
-
2-Chloro Group: This group serves as a versatile synthetic handle. The chlorine atom is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the strategic introduction of various amine-containing pharmacophores.[1] The reactivity of this position is significantly enhanced by the electron-withdrawing effects of both the ring nitrogen and the fluorine atom.
-
5-Fluoro Group: The presence of fluorine can significantly enhance the pharmacological profile of a drug candidate. It can increase metabolic stability by blocking potential sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the molecule to optimize cell permeability.[2]
-
4-Carboxylic Acid Group: This functional group is a key point for molecular elaboration, most commonly through the formation of robust amide bonds. This allows the pyridine core to be linked to other fragments of the inhibitor, contributing to potency and selectivity.
These features make this compound an ideal starting point for constructing a diverse library of kinase inhibitors targeting critical enzymes in cellular signaling pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 884494-74-0 | [3] |
| Molecular Formula | C₆H₃ClFNO₂ | [3] |
| Molecular Weight | 175.54 g/mol | [3] |
| Appearance | Off-white to light yellow solid | - |
| Storage | Store under inert gas at 2-8°C | - |
Core Application: Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitor Scaffolds
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes. Its dysregulation is linked to severe pathologies, including metabolic disorders, neurodegenerative diseases like Alzheimer's, and some cancers.[4][5] Consequently, the development of potent and selective GSK-3 inhibitors is a major focus of therapeutic research.[6]
This compound serves as an excellent precursor for GSK-3 inhibitors. The general synthetic strategy involves a two-stage process: first, an amide bond formation utilizing the carboxylic acid, followed by a nucleophilic aromatic substitution at the C2-chloro position to build the complete kinase-binding scaffold.
Overall Synthetic Workflow
The following diagram illustrates the logical flow from the starting material to a generic, yet representative, kinase inhibitor final product.
Caption: General two-stage workflow for kinase inhibitor synthesis.
Experimental Protocols and Scientific Rationale
The following protocols are presented as self-validating systems, including checkpoints for reaction monitoring and purification. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Amide Bond Formation via Acid Chloride
Objective: To synthesize the key intermediate, N-Aryl-2-chloro-5-fluoroisonicotinamide, by converting the carboxylic acid to a highly reactive acid chloride.
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 5.0 g).
-
Chlorination: Add thionyl chloride (SOCl₂, 5.0 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~3 drops).
-
Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acid chlorides, which are highly reactive electrophiles. Catalytic DMF accelerates the reaction via the formation of the Vilsmeier reagent.
-
-
Reaction: Heat the mixture to reflux (approx. 75-80 °C) and stir for 2-3 hours. The solid starting material should fully dissolve.
-
Monitoring: The reaction can be considered complete upon full dissolution and cessation of gas (HCl, SO₂) evolution.
-
Workup (1): Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-5-fluoroisonicotinoyl chloride is typically used directly in the next step without further purification.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 40 mL).
-
Nucleophile Addition: In a separate flask, dissolve the desired amine (e.g., 3-methoxyaniline, 1.05 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) in the same anhydrous solvent (20 mL).
-
Causality: DIPEA or TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the amidation reaction without competing with the primary amine nucleophile.[2]
-
-
Reaction: Cool the amine solution to 0 °C in an ice bath. Add the acid chloride solution dropwise over 20 minutes with vigorous stirring. Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Track the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup (2): Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide intermediate.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: To displace the C2-chloride with a second amine, thereby constructing the final kinase inhibitor scaffold.
Step-by-Step Methodology:
-
Setup: In a sealable reaction vessel (e.g., a microwave vial), combine the N-Aryl-2-chloro-5-fluoroisonicotinamide intermediate from Protocol 1 (1.0 eq), the second amine nucleophile (e.g., 4-aminopiperidine derivative, 1.2 eq), and a non-nucleophilic base (DIPEA, 3.0 eq).
-
Solvent: Add a high-boiling polar aprotic solvent such as 2-propanol, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
-
Causality: SNAr reactions often require heat to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring in the transition state (Meisenheimer complex).[7][8] Polar aprotic solvents are ideal as they can solvate the charged intermediate and withstand high temperatures.
-
-
Reaction: Seal the vessel and heat the mixture to 80-140 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically. Stir for 12-48 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass and the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, dilute the mixture with water and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. The final compound is typically purified using flash chromatography or preparative HPLC to achieve high purity required for biological testing.
Table 2: Summary of Typical Reaction Conditions
| Reaction Stage | Key Reagents | Solvent | Base | Temp. | Typical Yield |
| Amide Coupling | HATU/EDC or SOCl₂ | DMF, DCM | DIPEA, TEA | 0 °C to RT | 70-95% |
| SNAr | Amine Nucleophile | 2-Propanol, NMP | DIPEA | 80-140 °C | 50-85% |
Target Context: Inhibition of GSK-3 Signaling
The synthesized inhibitors are designed to compete with ATP for binding to the catalytic site of GSK-3. By occupying this site, the inhibitor prevents the phosphorylation of downstream substrates, thereby modulating their activity. Key substrates of GSK-3 include the Tau protein, implicated in Alzheimer's disease, and β-catenin, a central component of the Wnt signaling pathway.
Caption: Simplified GSK-3 signaling and point of inhibition.
Conclusion
This compound is a masterful synthetic tool for the construction of complex kinase inhibitors. Its pre-installed functional handles—the activatable chloride, the beneficial fluorine, and the versatile carboxylic acid—provide a streamlined and efficient route to novel chemical entities. The protocols and rationale outlined in this guide demonstrate a robust and reproducible pathway for leveraging this building block in drug discovery programs, particularly those targeting challenging enzymes like GSK-3. By understanding the underlying chemical principles, researchers can confidently adapt these methodologies to create diverse libraries of potent and selective kinase inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Compounds Using 2-Chloro-5-fluoroisonicotinic Acid
Introduction: The Strategic Advantage of 2-Chloro-5-fluoroisonicotinic Acid in Medicinal Chemistry
This compound, a halogenated pyridine carboxylic acid derivative, has emerged as a highly versatile and valuable building block in the synthesis of novel bioactive molecules.[1][2] Its unique electronic properties, conferred by the presence of both a chlorine and a fluorine atom on the pyridine ring, provide medicinal chemists with a powerful tool for fine-tuning the pharmacological profiles of new chemical entities.[1] The electron-withdrawing nature of the halogen substituents enhances the reactivity of the pyridine core, making it amenable to a variety of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of potential therapeutic agents and other high-value chemical compounds. We will delve into detailed protocols for key synthetic transformations and explore its application in the development of targeted therapies.
The inherent reactivity of this compound stems from the strategic placement of its functional groups. The carboxylic acid moiety serves as a handle for amide bond formation, a cornerstone of medicinal chemistry for introducing diverse side chains and modulating physicochemical properties.[3] The chloro substituent at the 2-position is a versatile reactive site, susceptible to nucleophilic aromatic substitution and participation in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Furthermore, the fluorine atom at the 5-position can enhance metabolic stability, improve binding affinity to biological targets, and increase cell permeability of the final compounds.
This guide will provide detailed, field-proven protocols for three critical classes of reactions utilizing this compound: amide coupling, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. We will also explore the application of these methodologies in the synthesis of kinase inhibitors and herbicides, two areas where derivatives of this scaffold have shown significant promise.[1][4][5]
Chemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 884494-74-0 | [2] |
| Molecular Formula | C₆H₃ClFNO₂ | [2] |
| Molecular Weight | 175.55 g/mol | [2] |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C under an inert atmosphere | |
| Safety | Irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment. | [2] |
Core Synthetic Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of a diverse library of compounds derived from this compound.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide bond formation is a fundamental transformation in drug discovery. The use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a reliable method for the efficient coupling of this compound with a wide range of amines, minimizing side reactions and often providing high yields.[3][6][7]
Rationale: HATU is a highly effective coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the desired amide bond. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the acid generated during the reaction without competing with the primary amine.
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous LiCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents at the 2-position of the pyridine ring.[8][9][10][11] This reaction is highly valued for its broad functional group tolerance and generally mild reaction conditions.
Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the this compound derivative, followed by transmetalation with the boronic acid and reductive elimination to form the desired biaryl compound.[8] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Materials:
-
This compound derivative (e.g., methyl ester) (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, combine the this compound derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of N-aryl and N-heteroaryl derivatives of 2-amino-5-fluoroisonicotinic acid.[12][13][14] This reaction is particularly useful for creating compounds with diverse substitution patterns on the amino group.
Rationale: This palladium-catalyzed cross-coupling reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired arylamine.[12] The use of bulky, electron-rich phosphine ligands is often necessary for the efficient coupling of aryl chlorides.
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
This compound derivative (e.g., ethyl ester) (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the this compound derivative (1.0 eq), amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Agrochemicals
The synthetic versatility of this compound makes it a valuable scaffold for the development of a wide range of biologically active compounds.
Development of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The quinoxaline scaffold, which can be synthesized from derivatives of this compound, is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase hinge region.[1][15] The strategic derivatization of the this compound core allows for the fine-tuning of inhibitor potency and selectivity against specific kinases.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Synthesis of Novel Herbicides
Derivatives of halogenated picolinic acids have demonstrated potent herbicidal activity.[4][5][16][17] By applying the synthetic methodologies described above, novel compounds can be generated and screened for their ability to control unwanted vegetation. The introduction of various substituents via cross-coupling and amidation reactions allows for the exploration of structure-activity relationships to develop new and effective herbicides.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel compounds with significant potential in drug discovery and agrochemical research. The detailed protocols and application examples provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable scaffold. By understanding the underlying principles of the key chemical transformations and their applications, scientists can accelerate the development of new chemical entities to address unmet needs in medicine and agriculture.
References
- 1. benchchem.com [benchchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. benchchem.com [benchchem.com]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity [mdpi.com]
- 17. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
Application Note: A Validated Protocol for the Alkaline Hydrolysis of 2-Chloro-5-fluoronicotinate
Introduction: The Importance of 2-Chloro-5-fluoro-nicotinic Acid
2-Chloro-5-fluoro-nicotinic acid is a critical pyridine-based building block in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring both chloro and fluoro groups, makes it an essential intermediate for synthesizing a range of pharmacologically active compounds. The efficient and high-yield production of this acid is paramount. One of the most direct and industrially scalable methods is the hydrolysis of its corresponding ester, such as methyl or ethyl 2-chloro-5-fluoronicotinate.[1][2]
This application note provides a comprehensive, field-tested protocol for the alkaline hydrolysis of 2-chloro-5-fluoronicotinate. We will delve into the underlying reaction mechanism, provide a detailed step-by-step procedure, and outline the necessary safety precautions and analytical validation steps to ensure a reliable and reproducible synthesis.
The Chemistry: Mechanism of Saponification
The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Causality of Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Intermediate Collapse: This high-energy intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the alkoxide (RO⁻) as a leaving group.
-
Acid-Base Reaction: The expelled alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This is an essentially irreversible step that drives the reaction to completion, forming a stable carboxylate salt.
-
Protonation: In the final workup stage, a strong acid (e.g., HCl) is added to neutralize the reaction mixture and protonate the carboxylate salt, yielding the desired carboxylic acid which typically precipitates from the aqueous solution.
Below is a diagram illustrating this mechanistic pathway.
Caption: Figure 1: Mechanism of Alkaline Ester Hydrolysis.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through clear checkpoints and analytical verification. The choice of base (Lithium Hydroxide) is strategic; its high reactivity allows the reaction to proceed efficiently at room temperature, minimizing potential side reactions.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl 2-chloro-5-fluoronicotinate | >97% | Major Chemical Supplier | The starting ester. Methyl ester can also be used. |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent Grade | Major Chemical Supplier | A strong base for hydrolysis. NaOH or KOH can be substituted.[2] |
| Methanol (MeOH) | ACS/HPLC Grade | Major Chemical Supplier | Solvent for dissolving the ester. |
| Deionized Water (H₂O) | Type II or better | In-house | Co-solvent for the reaction. |
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Reagent Grade | Major Chemical Supplier | Used for neutralization and precipitation of the product. |
| Magnetic Stirrer with Stir Bar | N/A | Lab Supply | For ensuring homogenous reaction mixture. |
| Round-bottom flask (appropriate size) | N/A | Lab Supply | Reaction vessel. |
| pH paper or calibrated pH meter | N/A | Lab Supply | For monitoring the neutralization step. |
| Rotary Evaporator | N/A | Lab Supply | For solvent removal. |
| Büchner Funnel and Filter Flask | N/A | Lab Supply | For isolating the product via filtration. |
| Vacuum Oven | N/A | Lab Supply | For drying the final product. |
Step-by-Step Procedure
The following workflow provides a visual overview of the protocol.
Caption: Figure 2: Experimental Workflow.
-
Preparation: In a round-bottom flask of appropriate size, dissolve ethyl 2-chloro-5-fluoronicotinate (1.0 eq) in a 3:1 mixture of methanol and deionized water. A typical concentration is around 0.5 M.[2]
-
Initiation: Begin vigorous stirring and, at room temperature, add lithium hydroxide monohydrate (1.5 eq) to the solution in one portion.[2] The use of a slight excess of base ensures the reaction goes to completion.
-
Reaction: Continue to stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Validation Checkpoint (Optional but Recommended): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting ester.
-
Workup - Neutralization: Once the reaction is complete, slowly add concentrated hydrochloric acid dropwise while stirring. Monitor the pH carefully. Continue adding acid until the pH of the solution is between 5 and 6.[2] The product, 2-chloro-5-fluoro-nicotinic acid, will precipitate as a white solid as the solution becomes acidic.
-
Solvent Removal: Concentrate the mixture using a rotary evaporator to remove the methanol.[2] This will further encourage the precipitation of the aqueous-insoluble product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts.
-
Drying: Dry the collected white solid in a vacuum oven at 50-60 °C to a constant weight.
-
Final Validation: Characterize the final product to confirm its identity and purity via melting point analysis, ¹H NMR, and ¹³C NMR.
Key Quantitative Parameters
The following table summarizes typical reaction parameters based on established literature.[2]
| Parameter | Value | Rationale |
| Starting Material | Ethyl 2-chloro-5-fluoronicotinate | A common and commercially available ester. |
| Base | Lithium Hydroxide Monohydrate (LiOH·H₂O) | Provides efficient hydrolysis at room temperature.[2] |
| Molar Equivalence of Base | 1.5 equivalents | Ensures complete consumption of the starting ester. |
| Solvent System | 3:1 Methanol / Water | Co-solvent system ensures solubility for both the organic ester and inorganic base. |
| Reaction Temperature | Room Temperature (~20-25 °C) | Sufficient for this reaction, avoiding side reactions and saving energy.[2] |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion. |
| Final pH after Neutralization | 5-6 | Ensures complete protonation and precipitation of the carboxylic acid product. |
| Expected Yield | >90% | This is a high-yielding reaction when performed correctly. |
Safety and Handling
Trustworthiness through Safety: Adherence to safety protocols is non-negotiable for reproducible and safe science. Both the starting materials and the final product require careful handling.
-
Hazard Identification: 2-Chloro-5-fluoronicotinic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] The reagents used, such as concentrated HCl and LiOH, are corrosive and must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: All steps of this procedure, especially the handling of concentrated acid and the initial reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[5]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]
-
References
- 1. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. 38186-88-8 Cas No. | 2-Chloro-5-fluoronicotinic acid | Apollo [store.apolloscientific.co.uk]
- 4. merckmillipore.com [merckmillipore.com]
- 5. punchout.medline.com [punchout.medline.com]
- 6. fishersci.com [fishersci.com]
Application Notes and Protocols: The Strategic Role of 2-Chloro-5-fluoroisonicotinic Acid in Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of modern drug discovery and development, the strategic use of highly functionalized heterocyclic intermediates is paramount. Among these, 2-Chloro-5-fluoroisonicotinic acid (CAS 884494-74-0) has emerged as a pivotal building block, particularly in the synthesis of complex molecular architectures targeting a range of therapeutic areas.[1] Its unique electronic properties, stemming from the presence of both a chloro and a fluoro substituent on the pyridine ring, render it an exceptionally versatile reagent for the construction of novel pharmaceutical candidates.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for the effective utilization of this valuable intermediate.
The isonicotinic acid scaffold, with its nitrogen at the 4-position, provides a distinct vector for molecular interactions compared to its nicotinic acid counterpart. The chloro group at the 2-position serves as a reactive handle for nucleophilic substitution, while the fluoro group at the 5-position modulates the electronic nature of the ring, influencing both reactivity and the physicochemical properties of the final compound. This strategic arrangement of functional groups makes this compound a sought-after intermediate in the synthesis of kinase inhibitors and other targeted therapies.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 884494-74-0 | [1][2] |
| Molecular Formula | C₆H₃ClFNO₂ | [1] |
| Molecular Weight | 175.55 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | [1] |
Safety Precautions: this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]
Application in Pharmaceutical Synthesis: A Case Study in the Preparation of USP30 Inhibitors
A notable application of this compound is in the synthesis of substituted cyanopyrrolidines, which have shown activity as inhibitors of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme implicated in conditions involving mitochondrial dysfunction, cancer, and fibrosis.[3] The following protocol is a detailed methodology for the amide coupling of this compound with a substituted pyrrolidine, based on procedures outlined in patent literature.[3]
Reaction Principle: Amide Bond Formation via Acyl Chloride Intermediate
The carboxylic acid moiety of this compound can be activated to form a more reactive acyl chloride. This is a common and effective strategy to facilitate amide bond formation with a primary or secondary amine. In this specific application, phosphorus oxychloride (POCl₃) serves as the activating agent, converting the carboxylic acid into its corresponding acyl chloride in situ. The subsequent nucleophilic attack by the amine on the activated carbonyl group leads to the formation of the desired amide product. Pyridine is often used as a solvent and also acts as a base to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of a USP30 Inhibitor Intermediate
This protocol details the synthesis of tert-butyl (2R,4R)-2-methyl-4-[(2-chloro-5-fluoro-pyridine-4-carbonyl)-amino]-pyrrolidine-1-carboxylate, a key intermediate in the development of USP30 inhibitors.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 884494-74-0 | 175.55 | Starting Material |
| tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | - | 200.28 | Nucleophile |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | Activating Agent |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | Solvent/Base |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | - | - | Quenching/Neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Add tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (1.0 eq).
-
Under a nitrogen atmosphere, add anhydrous pyridine to dissolve the solids (approximately 5-10 mL per gram of the limiting reagent).
-
Cool the resulting solution to 0°C using an ice-water bath.
-
-
Activation and Amide Coupling:
-
Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the stirred solution at 0°C, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour.
-
Gradually warm the reaction mixture to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or LC-MS analysis.
-
-
Workup and Extraction:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0°C until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (2R,4R)-2-methyl-4-[(2-chloro-5-fluoro-pyridine-4-carbonyl)-amino]-pyrrolidine-1-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous pyridine and flame-dried glassware is crucial to prevent the premature hydrolysis of the highly reactive acyl chloride intermediate and phosphorus oxychloride.
-
Low-Temperature Addition: The dropwise addition of POCl₃ at 0°C is a critical safety and procedural step. This exothermic reaction can lead to a rapid increase in temperature, potentially causing side reactions or decomposition of the starting materials.
-
Use of Pyridine: Pyridine serves a dual purpose as both a solvent and a base. Its basicity is sufficient to neutralize the hydrochloric acid (HCl) generated during the formation of the acyl chloride and the subsequent amide coupling, driving the reaction to completion.
-
Aqueous Workup: The use of saturated sodium bicarbonate solution neutralizes any remaining acidic species, including excess POCl₃ and HCl, facilitating a clean extraction of the desired product into the organic phase.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the USP30 inhibitor intermediate.
References
Strategic Derivatization of 2-Chloro-5-fluoroisonicotinic Acid for Medicinal Chemistry
An Application Guide:
Introduction: The Strategic Value of 2-Chloro-5-fluoroisonicotinic Acid
In the landscape of modern drug discovery, the selection of the right molecular scaffold is a critical determinant of success. Pyridine carboxylic acid isomers and their derivatives are of particular interest due to their wide range of biological activities and synthetic versatility.[1] Among these, this compound has emerged as a highly valuable building block for medicinal chemists. Its utility is rooted in a trifecta of structural features:
-
The Pyridine Core: A privileged scaffold in medicinal chemistry, the pyridine ring is a bioisostere of benzene that can improve aqueous solubility and engage in hydrogen bonding, often enhancing pharmacological properties.
-
The Fluorine Substituent: The strategic placement of a fluorine atom is a widely used tactic in drug design.[2] It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the pyridine ring, thereby influencing the pharmacokinetic profile of the final compound.[2][3]
-
The Chlorine Atom: Positioned at the 2-position, the chlorine atom is not merely a substituent but a versatile synthetic handle. It readily participates in a host of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments, which is essential for building libraries of potential drug candidates.
This guide provides detailed protocols for the derivatization of this compound, focusing on key transformations that are fundamental to medicinal chemistry programs: amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reliable and reproducible outcomes.
Compound Properties and Safety Protocols
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
Chemical Properties Summary
| Property | Value |
| Chemical Formula | C₆H₃ClFNO₂[4] |
| Molecular Weight | 175.54 g/mol [4] |
| CAS Number | 884494-74-0[4] |
| Appearance | White to off-white solid |
| Reactivity | The carboxylic acid allows for standard derivatization (amides, esters). The 2-chloro position is activated for nucleophilic aromatic substitution and is an excellent electrophile for cross-coupling reactions. |
Mandatory Safety and Handling Precautions
This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[5][6][7]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[4][5][6]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[5] Do not eat, drink, or smoke in the laboratory.[4][5] Wash hands thoroughly after handling.[4][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6][7]
-
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][6][7]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]
-
Protocol 1: Amide Bond Formation via Coupling Reagent
Amide bond formation is arguably the most common reaction in medicinal chemistry, used to link molecular fragments and build complex structures.[8] This protocol utilizes HATU, an aminium-based coupling reagent, which efficiently activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, minimizing racemization and leading to high yields under mild conditions.[9]
Reaction Scheme
(Image depicting the general reaction of this compound with a primary or secondary amine (R1R2NH) using HATU and a base like DIPEA to form the corresponding amide.)
Experimental Workflow: Amide Synthesis
Caption: Workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Protocol
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Activation: Cool the reaction mixture to 0°C in an ice bath. Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Scientist's Note: HATU is the activator of choice here. It reacts with the carboxylate to form a highly reactive acylisourea intermediate, which is then readily attacked by the amine. The addition of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and the amine hydrochloride salt if used.[9][10]
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (EtOAc) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers with 5% aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amide.
Protocol 2: Fischer-Speier Esterification
Esterification is a fundamental transformation for modifying the pharmacokinetic properties of a lead compound, often improving cell permeability and oral bioavailability by masking a polar carboxylic acid. The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium process.[11]
Reaction Scheme
(Image depicting the general reaction of this compound with an alcohol (R-OH) in the presence of a catalytic amount of strong acid (H₂SO₄) to form the corresponding ester and water.)
Experimental Workflow: Ester Synthesis
Caption: Workflow for Fischer-Speier esterification.
Detailed Step-by-Step Protocol
-
Preparation: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both the reagent and the solvent. Use a large excess (at least 10-20 equivalents, or as the solvent).
-
Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise.
-
Scientist's Note: The reaction is an equilibrium.[11] Using the alcohol as the solvent drives the equilibrium towards the product side (Le Châtelier's principle). The strong acid protonates the carbonyl oxygen, making the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.
-
Purification: The product is often pure enough for the next step, but if necessary, it can be purified by flash column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming C-C bonds, a cornerstone of modern synthetic chemistry.[12] It enables the coupling of the 2-chloro-pyridine scaffold with a wide variety of (hetero)aryl boronic acids or esters, allowing for extensive exploration of the chemical space around the core.[13][14]
Reaction Scheme
(Image depicting the general reaction of a this compound derivative (ester or amide) with an arylboronic acid (Ar-B(OH)₂) using a Pd catalyst, a ligand, and a base to form the 2-aryl derivative.)
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
Note: This reaction is typically performed on an ester or amide derivative of the starting acid, as the free carboxylic acid can interfere with the basic conditions.
-
Preparation: In a reaction vessel suitable for heating under an inert atmosphere, combine the 2-chloro-5-fluoroisonicotinate derivative (1.0 eq), the arylboronic acid or ester (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.05 eq).
-
Scientist's Note: The catalytic cycle involves three key steps: oxidative addition of the Pd(0) species into the C-Cl bond, transmetalation of the aryl group from the boron to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[15] The base is crucial for activating the boronic acid to facilitate transmetalation.[16]
-
-
Solvent Addition: Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 6-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, offering a broad substrate scope where classical methods like SₙAr might fail.[17][18] This reaction allows for the direct coupling of primary or secondary amines to the 2-position of the pyridine ring, providing direct access to a diverse range of key intermediates.
Reaction Scheme
(Image depicting the general reaction of a this compound derivative (ester or amide) with an amine (R1R2NH) using a Pd catalyst, a specialized ligand, and a strong base to form the 2-amino derivative.)
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
Note: This reaction is performed on an ester or amide derivative and requires strictly anhydrous and anaerobic conditions.
-
Preparation: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add the 2-chloro-5-fluoroisonicotinate derivative (1.0 eq), the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base (e.g., Cs₂CO₃, 2.0 eq).
-
Scientist's Note: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands like Xantphos or BINAP stabilize the palladium center and promote the key reductive elimination step that forms the C-N bond.[17][19] A strong base is required to deprotonate the amine, making it a competent nucleophile in the catalytic cycle.[20]
-
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine (1.2 eq).
-
Degassing: Seal the vessel and ensure the atmosphere is inert, either by backfilling with argon or nitrogen or by a freeze-pump-thaw cycle if necessary.
-
Reaction: Heat the reaction mixture to 90-110°C and stir for 8-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
This compound is a powerful and versatile starting material for medicinal chemistry campaigns. The protocols outlined in this guide for amide formation, esterification, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide reliable pathways to a vast array of derivatives. By leveraging these fundamental transformations, researchers can efficiently synthesize compound libraries for structure-activity relationship (SAR) studies, ultimately accelerating the journey from a chemical scaffold to a potential therapeutic agent.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. punchout.medline.com [punchout.medline.com]
- 8. hepatochem.com [hepatochem.com]
- 9. bachem.com [bachem.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-fluoroisonicotinic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoroisonicotinic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this critical intermediate. This compound is a valuable building block in the development of pharmaceuticals and agrochemicals, making the efficiency of its synthesis paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process optimization strategies.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis process. The solutions are presented in a question-and-answer format to directly tackle the problems you might be encountering at the bench.
Question 1: My yield is significantly low (<60%) during the selective catalytic hydrogenation to remove the C6-chloro atom from 2,6-dichloro-5-fluoronicotinic acid (or its ester). What are the likely causes and how can I fix this?
Answer: Low yields in this selective dechlorination step are a common but solvable problem. The root cause often lies in catalyst activity, reaction conditions, or the presence of catalyst poisons. Let's break down the key areas to investigate:
-
Catalyst Selection and Activity: The choice of catalyst is critical for selectively removing the chlorine at the 6-position while leaving the C2-chloro atom intact. While various catalysts like Raney Nickel and Palladium on carbon (Pd/C) can be used, Lindlar's catalyst is often preferred for its attenuated reactivity, which enhances selectivity.[3]
-
Troubleshooting Action: If using a standard Pd/C or Raney Nickel catalyst, consider switching to a Lindlar catalyst. If you are already using a Lindlar catalyst, its activity might be compromised. Ensure it is fresh and has been stored under appropriate inert conditions. A low-grade or improperly handled catalyst can lead to incomplete reactions or non-selective side reactions.[3]
-
-
Reaction Conditions: The reaction is sensitive to pressure, temperature, and solvent.
-
Hydrogen Pressure: The pressure should be maintained at a moderate level, typically from normal pressure up to 5 atmospheres.[3] Excessively high pressure can lead to over-reduction, potentially removing the desired C2-chloro atom as well.
-
Temperature: The reaction is generally run at a controlled temperature, between 20-50°C.[3] Higher temperatures can increase the rate of reaction but may also promote undesirable side reactions.
-
Solvent and Acid Scavenger: Solvents like ethyl acetate or ethanol are commonly used.[3] Crucially, the reaction generates hydrogen chloride (HCl) as a byproduct, which can poison the palladium catalyst. The addition of a base, such as triethylamine, is essential to act as an acid scavenger.[3] An insufficient amount of base is a frequent cause of reaction stalling and low yield.
-
-
Purity of Starting Material: Ensure your starting material, 2,6-dichloro-5-fluoronicotinic acid or its ester, is of high purity. Certain impurities can act as catalyst poisons, deactivating the catalyst and halting the reaction.
Workflow for Troubleshooting Low Dechlorination Yield```dot
Caption: Recommended high-yield synthesis pathway.
Q2: What are the optimal conditions for the key selective dechlorination and hydrolysis steps?
A2: The optimal conditions can be summarized in the following table, based on common literature protocols. [3]
| Parameter | Selective Dechlorination | Alkaline Hydrolysis |
|---|---|---|
| Starting Material | 2,6-dichloro-5-fluoro-nicotinate | 2-chloro-5-fluoro-nicotinate |
| Key Reagents | H₂, Lindlar Catalyst, Triethylamine | LiOH·H₂O (or NaOH, KOH) |
| Solvent | Ethyl Acetate, Methanol, or Ethanol | Methanol/Water mixture (e.g., 3:1) |
| Temperature | 20 – 50 °C | Room Temperature |
| Pressure | Normal Pressure – 5 atm | Atmospheric |
| Typical Duration | 4 – 12 hours | 1 – 3 hours |
| Key Checkpoint | Ensure >1 equivalent of base is used to scavenge HCl. | Monitor by TLC/HPLC to avoid over-reaction. |
Q3: Which analytical methods are best for monitoring the reaction and assessing final product purity?
A3: A combination of chromatographic and spectroscopic techniques is essential for robust process control and quality assurance.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress at the bench. It allows you to visualize the consumption of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and can detect the formation of impurities in real-time. This is the preferred method for precise reaction monitoring. [4]
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR): The most powerful tool for structural confirmation of the final product. NMR spectra provide unambiguous evidence of the correct structure, including the successful selective removal of only one chlorine atom. [2][3] * Mass Spectrometry (MS): Confirms the molecular weight of the product. [5] * Melting Point: A sharp melting point is a good indicator of high purity. [4]
-
Detailed Experimental Protocol Example
The following protocol is a representative example for the synthesis of this compound from its dichlorinated precursor, synthesized from literature procedures. [1][3] Step 1: Selective Dechlorination of Methyl 2,6-dichloro-5-fluoronicotinate
-
Setup: To a hydrogenation vessel, add methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq), ethyl acetate as the solvent (approx. 10-15 mL per gram of substrate), and Lindlar's catalyst (5% w/w of the substrate).
-
Addition of Base: Add triethylamine (1.1 eq) to the mixture to act as an HCl scavenger.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 3 atmospheres.
-
Reaction: Stir the mixture vigorously at room temperature for 12 hours or until HPLC analysis shows complete consumption of the starting material.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude methyl 2-chloro-5-fluoronicotinate can be purified by column chromatography or used directly in the next step if purity is sufficient. A yield of ~56% has been reported for a similar process. [3] Step 2: Hydrolysis to this compound
-
Setup: Dissolve the crude methyl 2-chloro-5-fluoronicotinate (1.0 eq) in a 3:1 mixture of methanol and water.
-
Addition of Base: At room temperature, add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting ester spot has disappeared.
-
Neutralization & Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Dilute with water and slowly add concentrated hydrochloric acid until the pH of the solution is between 5 and 6, then adjust to pH 1-2 to precipitate the product. [3][4]5. Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound as a solid.
References
- 1. 2-Chloro-5-fluoronicotinic acid [chembk.com]
- 2. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-5-fluoroisonicotinic Acid
Welcome to the Technical Support Center for the purification of 2-Chloro-5-fluoroisonicotinic acid (CFIA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound is a beige or off-white solid, not the expected white crystalline powder. What are the likely impurities?
A1: A beige or off-white appearance typically indicates the presence of residual starting materials, byproducts from the synthesis, or degradation products. The most common impurities to consider are:
-
Starting Materials: Unreacted 2,6-dichloro-5-fluoronicotinic acid is a frequent impurity, especially in syntheses involving selective dechlorination.[2][3]
-
Over-reduction Products: If a hydrogenation method is used for dechlorination, there's a risk of reducing the pyridine ring or removing the desired chlorine atom.
-
Solvent Adducts: Residual high-boiling point solvents like DMF or DMSO used during the synthesis can be difficult to remove and may contribute to the discoloration.
-
Hydrolysis Byproducts: In aqueous workups, hydrolysis of the chloro group can occur, although this is generally less favorable for 2- and 4-halopyridines.[3]
Troubleshooting Workflow for Discolored Product:
Caption: A logical workflow for troubleshooting a discolored product.
Q2: I am having difficulty achieving good recovery after recrystallization. What solvent systems are recommended for this compound?
A2: Low recovery during recrystallization is often due to the selection of a suboptimal solvent system where the compound is either too soluble at low temperatures or not soluble enough at high temperatures. For a polar, acidic molecule like this compound, the following solvent systems are generally effective:
| Solvent System | Rationale for Use |
| Water | The carboxylic acid group provides some water solubility, especially at elevated temperatures. However, solubility might be limited. |
| Ethanol/Water | A common and effective choice for many carboxylic acids. The ethanol increases solubility at high temperatures, while the water helps to induce crystallization upon cooling.[4] |
| Methanol/Water | Similar to ethanol/water, but methanol's higher polarity may alter the solubility profile. |
| Ethyl Acetate/Hexanes | A good option for less polar impurities. The compound is dissolved in hot ethyl acetate, and hexanes are added as an anti-solvent to promote crystallization. |
| Toluene | Can be effective for removing non-polar impurities. |
Experimental Protocol: Optimizing Recrystallization
-
Small-Scale Solubility Tests:
-
Place approximately 10-20 mg of your crude product into several small test tubes.
-
Add a few drops of a single solvent (e.g., water, ethanol, ethyl acetate) to each tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
For mixed solvent systems, dissolve the compound in a small amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until turbidity is observed. Reheat to dissolve and then cool.
-
-
Scaling Up the Recrystallization:
-
Once an optimal solvent system is identified, dissolve the crude this compound in the minimum amount of the hot solvent.
-
If using a mixed solvent system, dissolve in the "good" solvent first, then add the "poor" solvent.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize recovery.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Q3: My 1H NMR spectrum shows broad peaks for the aromatic protons. What could be the cause?
A3: Broad peaks in the NMR spectrum of your purified this compound can arise from several factors:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., palladium from a Pd-C catalyst) can cause significant line broadening.[5]
-
Incomplete Dissolution or Aggregation: The compound may not be fully dissolved in the NMR solvent, or it may be aggregating at the concentration used for the analysis.
-
Residual Acidity: Traces of strong acids from the workup can lead to proton exchange, which can broaden the peaks of exchangeable protons and, to a lesser extent, adjacent aromatic protons.
Troubleshooting Workflow for Broad NMR Peaks:
Caption: A decision tree for troubleshooting broad NMR peaks.
Q4: I am considering using column chromatography for purification. What stationary and mobile phases are recommended?
A4: While recrystallization is often the preferred method for purifying crystalline solids, column chromatography can be effective for separating impurities with similar polarities. Given the acidic nature of this compound, special considerations are needed.
Recommended Chromatography Conditions:
| Stationary Phase | Mobile Phase System | Rationale |
| Silica Gel | Ethyl Acetate / Hexanes with 0.5-1% Acetic Acid | The acetic acid helps to suppress the ionization of the carboxylic acid, reducing tailing on the silica gel.[6] |
| Silica Gel | Dichloromethane / Methanol with 0.5-1% Acetic Acid | A more polar solvent system for separating more polar impurities. |
| Reversed-Phase C18 | Water / Acetonitrile with 0.1% Formic Acid or TFA | The acidic modifier ensures the carboxylic acid is protonated for better retention and peak shape. |
| Anion Exchange | A suitable buffer system | This technique separates compounds based on their charge and can be very effective for purifying acids.[7] |
Experimental Protocol: Silica Gel Column Chromatography
-
Dry Loading: Pre-adsorb your crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., ethyl acetate), adding silica gel, and then evaporating the solvent under reduced pressure. This generally gives better separation than wet loading.
-
Column Packing: Pack a glass column with silica gel in your chosen mobile phase (without the acetic acid initially).
-
Loading the Sample: Carefully add the dried, pre-adsorbed sample to the top of the column.
-
Elution: Begin eluting with the mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often most effective. For example, start with 20% ethyl acetate in hexanes and gradually increase to 50-70% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic acid is volatile and should be removed during this step.
References
- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
Identifying and minimizing byproducts in 2-Chloro-5-fluoroisonicotinic acid reactions.
Welcome to the technical support center for reactions involving 2-Chloro-5-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this important building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and minimize byproducts, ensuring the integrity and purity of your desired compounds.
Introduction: The Criticality of Purity in Synthesis
This compound is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory approval of the final product. Understanding the potential side reactions and the resulting byproducts is paramount for developing robust and reproducible synthetic processes. This guide provides practical, field-tested insights to help you achieve the highest possible purity in your reactions.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues encountered during reactions with this compound, based on observable symptoms in your analytical data.
Issue 1: Unexpected Peak in HPLC Analysis with a Mass of +34.5 Da (M+Cl-F)
Question: My HPLC-MS analysis shows a significant impurity with a molecular weight that is approximately 34.5 atomic mass units higher than my expected product. What is the likely identity of this byproduct and how can I minimize it?
Answer:
This mass difference strongly suggests the presence of an over-chlorinated byproduct, where a fluorine atom has been replaced by a chlorine atom. A likely culprit in syntheses starting from precursors like 2,6-dihydroxy-5-fluoropyridine derivatives is the formation of a trichloro-substituted pyridine ring.[1][2]
Causality and Minimization Strategies:
-
Excess Chlorinating Agent: The use of strong chlorinating agents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) can lead to aggressive chlorination, replacing not only hydroxyl groups but also the activated fluorine atom.[1][2]
-
Solution: Carefully control the stoichiometry of your chlorinating agents. A stepwise addition or the use of a milder chlorinating agent can be beneficial.
-
-
High Reaction Temperatures: Elevated temperatures can increase the rate of unwanted side reactions, including over-chlorination.
-
Solution: Optimize the reaction temperature. Running the reaction at the lowest effective temperature can significantly reduce the formation of this byproduct.
-
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can also contribute to the formation of over-chlorinated impurities.
-
Solution: Monitor the reaction progress closely using in-process controls (e.g., TLC or HPLC) and quench the reaction as soon as the starting material is consumed.
-
Issue 2: A Byproduct with the Same Mass as the Starting Material, but Different Retention Time
Question: I am observing a byproduct with the same mass as my this compound starting material, but it elutes at a different time in my HPLC analysis. What could this be?
Answer:
This scenario often points to the formation of an isomer. In the context of reactions involving this compound, a common isomer is 2-fluoro-5-chloroisonicotinic acid. This can arise if the reaction conditions facilitate a halogen exchange or if the starting material contains this isomer as an impurity.
Causality and Minimization Strategies:
-
Halogen Exchange: While less common, certain reaction conditions, potentially involving specific catalysts or high temperatures, could promote a halogen exchange reaction.
-
Starting Material Purity: The most likely source is the presence of the isomeric impurity in your starting material.
-
Solution: Always characterize your starting materials thoroughly before use. If the isomeric impurity is present, consider purification of the starting material or develop a purification strategy for the final product that can effectively separate the isomers.
-
Issue 3: Presence of a Byproduct with a Mass of -17 Da (M-OH+H) and Loss of the Chloro Substituent
Question: My mass spectrometry data indicates a byproduct where the chloro group has been replaced by a hydroxyl group. How does this happen and how can I prevent it?
Answer:
This byproduct is 2-hydroxy-5-fluoroisonicotinic acid, which results from the hydrolysis of the 2-chloro substituent. The 2-position on the pyridine ring is activated towards nucleophilic substitution, and water can act as a nucleophile, especially under certain conditions.[3]
Causality and Minimization Strategies:
-
Presence of Water: The primary cause is the presence of water in the reaction mixture. This can be introduced through wet solvents, reagents, or glassware.
-
Solution: Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Basic Conditions: The hydrolysis of chloropyridines can be accelerated under basic conditions.[4]
-
Solution: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base. Also, ensure that the workup procedure minimizes the time the product is in contact with aqueous basic solutions.
-
-
Elevated Temperatures: Higher temperatures will increase the rate of hydrolysis.
-
Solution: Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate.
-
Issue 4: Low Yield and Detection of a Byproduct with a Mass of -44 Da (M-CO2)
Question: I am experiencing low yields of my desired product, and I am detecting a byproduct that corresponds to the loss of the carboxylic acid group. What is causing this?
Answer:
This byproduct is likely 2-chloro-5-fluoropyridine, formed via decarboxylation of your starting material or product. The loss of carbon dioxide from carboxylic acids can be promoted by heat.[5][6][7][8][9]
Causality and Minimization Strategies:
-
High Reaction Temperatures: Decarboxylation is often a thermally driven process.
-
Solution: Avoid excessive heating. If the desired reaction requires high temperatures, carefully optimize the temperature profile to find a balance between the rate of the main reaction and the rate of decarboxylation.
-
-
Presence of Catalysts: Certain metal catalysts can promote decarboxylation.
-
Solution: If using a metal catalyst, screen different catalysts to find one that is less prone to inducing decarboxylation.
-
-
Acidic or Basic Conditions: Both acidic and basic conditions can sometimes facilitate decarboxylation, depending on the specific substrate and reaction mechanism.
-
Solution: Carefully control the pH of your reaction mixture. If possible, run the reaction under neutral conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive on the 2-chloro-5-fluoropyridine ring?
A1: In nucleophilic aromatic substitution reactions on a pyridine ring, a fluorine substituent is generally more reactive than a chlorine substituent.[10] This is due to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. Therefore, in the presence of a nucleophile, the fluorine atom is more likely to be displaced than the chlorine atom.
Q2: What are the best analytical techniques for identifying these byproducts?
A2: A combination of techniques is often most effective:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from byproducts and for quantifying their relative amounts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the byproducts, which provides crucial clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the byproducts, allowing for unambiguous identification. ¹H and ¹³C NMR are standard, and ¹⁹F NMR can be particularly useful for fluorinated compounds.[11][12][13]
Q3: How can I purify my this compound derivative away from these byproducts?
A3: The choice of purification method will depend on the nature of the byproducts:
-
Crystallization: Often a very effective method for removing small amounts of impurities, especially if the desired product is a solid with good crystallization properties.
-
Column Chromatography: A versatile technique that can separate compounds based on their polarity. This is particularly useful for removing byproducts with significantly different polarities from the desired product.
-
Preparative HPLC: For difficult separations, especially of isomers, preparative HPLC can provide high-purity material, although it is a more expensive and less scalable option.
Experimental Protocols
Protocol 1: General Method for HPLC-MS Analysis
This protocol provides a starting point for the analysis of reactions involving this compound. Optimization may be required for specific derivatives.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and Mass Spectrometry (electrospray ionization, positive and negative modes)
Protocol 2: Anhydrous Reaction Setup
To minimize hydrolysis byproducts, it is crucial to maintain anhydrous conditions.
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Solvents and Reagents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent). Ensure all liquid reagents are handled under an inert atmosphere.
-
Reaction Assembly: Assemble the reaction apparatus under a stream of dry nitrogen or argon. Use septa and syringes for the transfer of liquids.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
Visualizing Byproduct Formation Pathways
The following diagrams, generated using Graphviz, illustrate the potential pathways for the formation of common byproducts.
Caption: Potential byproduct formation pathways from this compound.
Caption: A typical workflow for reaction monitoring, purification, and analysis.
References
- 1. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Decarboxylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. epfl.ch [epfl.ch]
Technical Support Center: Optimizing Coupling Reactions with 2-Chloro-5-fluoroisonicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 2-chloro-5-fluoroisonicotinic acid. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your synthetic endeavors.
Introduction: The Challenges of Coupling with this compound
This compound is a valuable building block in medicinal chemistry, but its structure presents a unique set of challenges for cross-coupling reactions. The electron-deficient nature of the pyridine ring, the presence of a moderately reactive chloro leaving group, a deactivating fluorine atom, and a potentially interfering carboxylic acid moiety all necessitate careful optimization of reaction conditions. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues & Low Yield
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?
A1: Low yields in this specific Suzuki-Miyaura coupling can stem from several factors. The primary suspects are inefficient oxidative addition, catalyst inhibition by the isonicotinic acid moiety, and decomposition of the starting materials.
-
Inefficient Oxidative Addition: The C-Cl bond in 2-chloropyridines is less reactive than corresponding C-Br or C-I bonds.[1] The presence of the electron-withdrawing fluorine and carboxylic acid groups can further modulate this reactivity.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[2] Furthermore, the carboxylic acid can be deprotonated by the base to form a carboxylate, which may also coordinate to the palladium and inhibit catalysis.
-
Starting Material Decomposition: Under basic conditions, boronic acids can undergo protodeboronation.[3] The isonicotinic acid itself might be unstable at elevated temperatures.
Troubleshooting Workflow:
-
Protect the Carboxylic Acid: The most reliable first step is to protect the carboxylic acid, typically as a methyl or ethyl ester. This prevents the formation of the carboxylate anion, which can interfere with the catalyst. Esterification can be achieved using standard methods (e.g., SOCl₂ in methanol).
-
Optimize the Catalyst System: For coupling with a 2-chloropyridine, a robust catalyst system is crucial.
-
Palladium Source: Use a pre-activated Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0).[4]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, or RuPhos are often effective for activating C-Cl bonds.[4] N-heterocyclic carbenes (NHCs) can also be highly effective.[5]
-
-
Select the Right Base and Solvent:
-
Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a common and effective choice for challenging Suzuki couplings. Cesium carbonate (Cs₂CO₃) can also be beneficial.
-
Solvent: A polar aprotic solvent like 1,4-dioxane, THF, or DMF, often with a small amount of water, is typically used. The water can aid in the dissolution of the base and facilitate the transmetalation step.[4] However, for sensitive substrates, anhydrous conditions may be necessary.
-
-
Increase Reaction Temperature: Higher temperatures can overcome the activation barrier for the oxidative addition of the C-Cl bond. Microwave heating can be a valuable tool for rapidly screening conditions and improving yields.
Q2: I am observing significant amounts of boronic acid homocoupling. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or an excess of Pd(II) species.[3]
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source: Employing a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can reduce the amount of Pd(II) present at the start of the reaction.
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is often beneficial, a large excess can favor homocoupling.
Q3: My starting material appears to be decomposing, and I suspect protodeboronation of my boronic acid or decarboxylation of the isonicotinic acid. What should I do?
A3:
-
Protodeboronation: This is a common side reaction for boronic acids, especially under harsh basic conditions.[3]
-
Use a Milder Base: Consider switching to a milder base like potassium fluoride (KF).
-
Use a Boronate Ester: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation and can be used in place of the boronic acid.
-
-
Decarboxylation: While less common under typical coupling conditions, decarboxylation of heteroaromatic carboxylic acids can occur at high temperatures.[6][7][8]
-
Protect the Carboxylic Acid: As mentioned in A1, esterification is the most effective way to prevent decarboxylation.
-
Lower the Reaction Temperature: If the unprotected acid must be used, screen lower reaction temperatures, although this may require a more active catalyst system.
-
Specific Coupling Reactions
Suzuki-Miyaura Coupling
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound (or its ester) with an arylboronic acid?
A4: A robust starting point for optimization is crucial. The following table outlines recommended conditions.
| Parameter | Recommended Starting Conditions | Rationale |
| Substrate | 2-chloro-5-fluoroisonicotinate (e.g., methyl ester) (1.0 equiv) | Ester protection prevents catalyst inhibition by the carboxylate. |
| Coupling Partner | Arylboronic acid (1.2-1.5 equiv) | A slight excess drives the reaction to completion. |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Common and effective palladium sources. |
| Ligand | SPhos or XPhos (4-5 mol%) | Bulky, electron-rich ligands facilitate C-Cl bond activation.[4] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A strong, non-nucleophilic base effective in challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic solvents with a small amount of water often give good results. |
| Temperature | 80-110 °C | Higher temperatures are often necessary for C-Cl bond activation. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and boronic acid homocoupling. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the methyl 2-chloro-5-fluoroisonicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add degassed 1,4-dioxane and water (10:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Q5: I want to perform a Buchwald-Hartwig amination on this compound. What are the key considerations?
A5: The Buchwald-Hartwig amination of this substrate shares challenges with the Suzuki coupling, namely the reactivity of the C-Cl bond and potential interference from the carboxylic acid.[5][9][10]
-
Substrate Protection: Esterification of the carboxylic acid is highly recommended. The free carboxylic acid can react with the strong bases typically used in this reaction.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[10]
-
Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are essential. Second and third-generation Buchwald ligands (e.g., XPhos, RuPhos) and their corresponding precatalysts are excellent choices.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used.
Table: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Starting Conditions |
| Substrate | Methyl 2-chloro-5-fluoroisonicotinate (1.0 equiv) |
| Coupling Partner | Amine (1.1-1.2 equiv) |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) |
| Base | NaOtBu (1.2-1.5 equiv) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Sonogashira Coupling
Q6: What are the best practices for a Sonogashira coupling of this compound with a terminal alkyne?
A6: The Sonogashira coupling of aryl chlorides is generally more challenging than that of aryl bromides or iodides.[11]
-
Catalyst System: A dual-catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) is traditionally used. For challenging substrates, copper-free conditions with a more active palladium catalyst can be advantageous.
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and a co-solvent.
-
Ligand: Triphenylphosphine (PPh₃) is a common ligand for Sonogashira couplings. For less reactive chlorides, more electron-rich and bulky ligands may be necessary.
-
Protecting the Alkyne: If the alkyne is sensitive, using a trimethylsilyl (TMS)-protected alkyne followed by deprotection can be a useful strategy.[11]
Table: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommended Starting Conditions |
| Substrate | Methyl 2-chloro-5-fluoroisonicotinate (1.0 equiv) |
| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (1-3 mol%) |
| Base | Triethylamine (Et₃N) |
| Solvent | THF or DMF (anhydrous) |
| Temperature | 50-80 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Visualizing the Process
General Catalytic Cycle for Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 8. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Troubleshooting unexpected results in experiments with 2-Chloro-5-fluoroisonicotinic acid.
Welcome to the technical support center for 2-Chloro-5-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experiments with this versatile building block. Our aim is to equip you with the knowledge to anticipate challenges, diagnose unexpected results, and optimize your synthetic routes.
Introduction to this compound
This compound (CAS 884494-74-0) is a halogenated pyridine derivative increasingly utilized in medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the electron-withdrawing nature of the chlorine and fluorine substituents, make it an attractive scaffold for generating novel compounds. However, these same properties can present specific challenges in synthesis and purification. This guide will address these challenges head-on, providing practical, experience-driven solutions.
Compound Properties at a Glance
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | [1][2] |
| Molecular Weight | 175.55 g/mol | [1][2] |
| CAS Number | 884494-74-0 | [1][3][4] |
| Predicted pKa | 2.07 ± 0.10 | [1] |
| Appearance | Typically a powder | |
| Melting Point | 143-144 °C | |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address specific, common problems you may encounter in the lab.
Scenario 1: Amide Coupling Reactions
Amide bond formation is a primary application for this compound. Due to the electron-deficient nature of the pyridine ring, this carboxylic acid can be less reactive than its electron-rich counterparts.
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I fix it?
A1: Low yields in amide coupling with this substrate are a common challenge and can often be traced back to a few key factors:
-
Insufficient Carboxylic Acid Activation: The electron-withdrawing groups on the pyridine ring decrease the nucleophilicity of the carboxylate, making its activation the critical step. Standard coupling conditions may not be sufficient.
-
Low Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity will further slow down the reaction.[5][6][7]
-
Side Reactions: The 2-chloro group is susceptible to nucleophilic attack, and under certain conditions, hydrolysis of the activated ester can occur.
Caption: Troubleshooting workflow for low-yield amide coupling.
Protocol 1: EDC/HOBt Coupling (A Good Starting Point)
This method is a reliable standard for many amide couplings. The addition of HOBt suppresses racemization and improves efficiency.
-
Dissolve this compound (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 eq.) in the same solvent. If the amine is a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1 eq.) and stir for 15 minutes to generate the free amine.
-
Add the amine solution to the activated acid mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup. Dilute with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HATU Coupling (For Challenging Amines)
HATU is a more potent coupling reagent, often effective for less reactive amines or sterically hindered substrates.[8]
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-20 minutes for pre-activation.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir at room temperature and monitor progress by TLC or LC-MS. Reaction times can range from a few hours to overnight.
-
Workup is similar to the EDC/HOBt protocol.
| Coupling Reagent | Base | Solvent | Temperature | Best For | Potential Issues |
| EDC/HOBt | DIPEA, NMM | DMF, DCM | 0 °C to RT | General purpose, good starting point | May be slow with unreactive amines |
| HATU | DIPEA | DMF | RT | Electron-deficient or sterically hindered amines | Higher cost, potential for guanidinium byproduct formation[9] |
| Acyl Chloride | Pyridine, Et₃N | DCM, THF | 0 °C to RT | Very unreactive amines | Requires an extra synthetic step, harsh reagents (SOCl₂, (COCl)₂)[10] |
Scenario 2: Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro substituent is susceptible to displacement by nucleophiles, a useful feature for further functionalization.
Q2: I am attempting an SNAr reaction on the 2-position, but I am observing hydrolysis of the starting material or low conversion. What should I do?
A2: This is a common issue arising from the reactivity of the 2-chloropyridine moiety.
-
Hydrolysis: The 2-chloro group can be hydrolyzed to a hydroxyl group, especially under basic conditions in the presence of water.[11][12] This results in the formation of 2-hydroxy-5-fluoroisonicotinic acid, which is often unreactive under SNAr conditions.
-
Insufficient Activation: While the fluorine at the 5-position provides some activation, the ring may not be sufficiently electron-deficient for reaction with weak nucleophiles at low temperatures.
Caption: Troubleshooting workflow for SNAr reactions.
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMSO, DMF, or NMP), add the nucleophile (1.2-2.0 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C). Microwave irradiation can significantly accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
If the product precipitates, it can be collected by filtration.
-
If the product is soluble, acidify the aqueous solution with 1 M HCl to precipitate the carboxylic acid product.
-
Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q3: I am having trouble with the solubility of this compound in my reaction solvent. What are my options?
A3: this compound is a polar molecule and may have limited solubility in non-polar organic solvents. For reactions, polar aprotic solvents such as DMF, DMSO, NMP, and acetonitrile are generally good choices. For amide couplings, DCM can also be effective, especially with the addition of DMF to aid solubility. If solubility remains an issue, consider converting the carboxylic acid to its corresponding methyl or ethyl ester, which is generally more soluble in a wider range of organic solvents. The ester can then be hydrolyzed back to the carboxylic acid at a later stage if necessary.[13]
Q4: How can I effectively purify my final product, which is a polar amide derivative of this compound?
A4: Purifying polar amides can be challenging using standard silica gel chromatography with non-polar eluents. Here are some strategies:
-
Reverse-Phase Chromatography: This is often the most effective method for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Normal-Phase Chromatography with Polar Modifiers: If you must use normal-phase chromatography, consider adding a small amount of methanol or a few drops of acetic acid or triethylamine to your eluent (e.g., ethyl acetate/hexanes or DCM/methanol) to improve the elution of your polar product and reduce tailing.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be an excellent alternative if reverse-phase is not successful.[14][15]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be a highly effective and scalable purification method.[16]
Q5: What are the key signals to look for in the ¹H and ¹³C NMR spectra to confirm the identity and purity of this compound?
A5: In the ¹H NMR spectrum, you should expect to see two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other. The chemical shifts will be in the downfield region typical for aromatic protons on an electron-deficient pyridine ring. In the ¹³C NMR spectrum, you will observe six distinct signals for the six carbons. The carbons attached to the chlorine and fluorine atoms will show characteristic chemical shifts and C-F coupling. The carbonyl carbon will appear at the most downfield position. Consulting spectral databases and the literature for similar compounds can provide more specific chemical shift ranges.[3][6][13][17][18][19]
Q6: How should I properly store this compound?
A6: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[1] This helps to prevent degradation from moisture and atmospheric components.
References
- 1. 884494-74-0|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. preprints.org [preprints.org]
- 4. This compound - [nashpharmatech.com]
- 5. peptide.com [peptide.com]
- 6. ekwan.github.io [ekwan.github.io]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 19. rsc.org [rsc.org]
Addressing low yield and purity issues in the preparation of 2-chloronicotinic acid.
Welcome to the technical support center for the synthesis of 2-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the preparation of this critical intermediate. Here, we address common challenges related to yield and purity through a series of frequently asked questions and detailed troubleshooting protocols.
I. Synthesis Overview & Common Challenges
The preparation of 2-chloronicotinic acid is a cornerstone for the synthesis of numerous bioactive compounds.[1] While several synthetic routes exist, the most prevalent industrial methods often involve the chlorination of nicotinic acid N-oxide.[2][3] This common pathway, however, is frequently plagued by issues of low yield and the formation of difficult-to-remove impurities.[2][4]
This guide will focus on troubleshooting the most common synthesis route: the N-oxidation of nicotinic acid followed by chlorination.
Visualizing the Core Synthesis Pathway
The following diagram illustrates the primary synthetic route discussed in this guide.
Caption: Common synthesis route for 2-chloronicotinic acid.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during synthesis.
Issue 1: Low Yield in the N-Oxidation Step
Question: My yield of nicotinic acid N-oxide from nicotinic acid is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield in the N-oxidation step is a common problem and can often be traced back to several key factors. Let's break them down.
-
Incomplete Reaction: The oxidation of nicotinic acid with hydrogen peroxide is an equilibrium-driven process. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting material.
-
Temperature Control: While higher temperatures can accelerate the reaction, they can also lead to the decomposition of hydrogen peroxide. Maintain the recommended temperature range for your specific protocol.
-
-
-
Decomposition of Hydrogen Peroxide: Hydrogen peroxide is susceptible to decomposition, especially in the presence of metal ion impurities.
-
Troubleshooting:
-
Reagent Quality: Use a fresh, stabilized solution of hydrogen peroxide.
-
Glassware Cleanliness: Ensure all glassware is thoroughly cleaned to remove any trace metal contaminants.
-
-
-
Product Isolation: Nicotinic acid N-oxide is highly soluble in water, which can lead to significant losses during workup and isolation.
-
Troubleshooting:
-
Solvent Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess water before attempting to precipitate the product.
-
Crystallization: Cool the concentrated solution slowly to promote the formation of larger crystals, which are easier to filter.
-
-
Issue 2: Poor Yield and Purity in the Chlorination Step
Question: The chlorination of nicotinic acid N-oxide with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is giving me a low yield of a discolored product. What's going wrong?
Answer: This is a critical and often problematic step. The combination of POCl₃ and PCl₅ is a harsh chlorinating agent, and several side reactions can occur.[2]
-
Formation of Isomeric Byproducts: A significant challenge is the formation of the undesired 6-chloronicotinic acid isomer.[2]
-
Causality: The electronics of the pyridine N-oxide ring allow for chlorination at both the 2- and 6-positions. The reaction conditions can influence the selectivity.
-
Troubleshooting:
-
Temperature Control: The reaction temperature is a critical parameter. Running the reaction at 100-105°C is often recommended.[5][6] Deviations can impact the isomer ratio.
-
Alternative Chlorinating Agents: Consider using bis(trichloromethyl) carbonate, which has been reported to provide higher yields and purity by minimizing isomer formation.[2]
-
-
-
Product Decomposition: The reaction conditions are aggressive and can lead to the decomposition of the desired product, resulting in a dark, tarry reaction mixture.
-
Troubleshooting:
-
Reaction Time: Over-extending the reaction time can increase decomposition. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.
-
Controlled Addition of Reagents: Adding the nicotinic acid N-oxide in portions to the chlorinating agent can help to control the exotherm and minimize decomposition.[5]
-
-
-
Hydrolysis of the Intermediate: The initial product of the chlorination is 2-chloronicotinic acid chloride, which is highly reactive and susceptible to hydrolysis.[7]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: When quenching the reaction with water, do so slowly and at a low temperature to control the hydrolysis of the acid chloride to the desired carboxylic acid.[5] A patented method suggests adding the distilled 2-chloronicotinic acid chloride to hot water (90-100°C) to facilitate a clean hydrolysis and precipitation of a pure white product.[7]
-
-
Visualizing the Chlorination Troubleshooting Workflow
This diagram outlines the decision-making process for addressing issues in the chlorination step.
Caption: Troubleshooting workflow for the chlorination step.
Issue 3: Difficulty in Product Purification
Question: I've managed to synthesize 2-chloronicotinic acid, but I'm struggling to purify it. What are the best methods?
Answer: Purifying 2-chloronicotinic acid can be challenging due to the presence of isomeric impurities and colored byproducts.
-
Recrystallization: This is the most common method for purifying the final product.
-
Solvent Selection: The choice of solvent is crucial.
-
Water: 2-chloronicotinic acid has limited solubility in cold water but is more soluble in hot water, making it a good candidate for recrystallization.
-
Aqueous Alcohols: Mixtures of water and C3-C5 alcohols have been shown to be effective for precipitation and re-precipitation.[8]
-
Organic Solvents: Solvents like benzene and toluene can also be used.[6]
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If colored impurities are present, treat the hot solution with activated charcoal.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities.
-
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous base (e.g., sodium bicarbonate solution). The 2-chloronicotinic acid will move into the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the pure 2-chloronicotinic acid.[9]
-
Filter, wash with cold water, and dry the purified product.
-
-
Data Summary: Impact of Chlorinating Agent on Yield and Purity
| Chlorinating Agent | Typical Yield | Purity (HPLC) | Key Advantages | Key Disadvantages | Reference |
| POCl₃ / PCl₅ | 65-87.5% | Variable | Readily available | Formation of 6-chloro isomer, harsh conditions, phosphorus-containing waste | [2] |
| Bis(trichloromethyl)carbonate | 91.1-95.5% | >99% | High yield and purity, milder conditions, no phosphorus waste | More expensive raw material | [2] |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloronicotinic Acid using Bis(trichloromethyl)carbonate
This protocol is adapted from a patented method known for its high yield and purity.[2]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add nicotinic acid N-oxide (13.9g, 100mmol), bis(trichloromethyl)carbonate (11.9g, 40mmol), and tetrabutylammonium bromide (3.22g, 10mmol).
-
Reaction: With vigorous stirring, slowly heat the mixture to 100°C and maintain this temperature for 2 hours under solvent-free conditions.
-
Workup: After the reaction is complete, cool the reaction mixture to 50°C.
-
Precipitation: Add the reaction mixture to 20 mL of ice water and stir. Let it stand for 12 hours to allow for complete precipitation.
-
Isolation and Purification: Filter the precipitate, wash the filter cake with a small amount of water, and dry at 80°C to obtain 2-chloronicotinic acid.
Protocol 2: Purification of 2-Chloronicotinic Acid by Acid-Base Extraction
This protocol is a standard and effective method for removing neutral and basic impurities.[9]
-
Dissolution: Dissolve the crude 2-chloronicotinic acid in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add an aqueous solution of sodium hydroxide or ammonia water to dissolve the product as its salt.[9]
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer containing the sodium 2-chloronicotinate.
-
Washing: Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is between 1 and 2.[9] A white solid of pure 2-chloronicotinic acid will precipitate.
-
Isolation: Collect the solid by suction filtration, wash with cold deionized water, and dry under vacuum.
IV. References
-
2-Chloronicotinic acid synthesis. ChemicalBook. --INVALID-LINK--
-
2-Chloronicotinic acid. Wikipedia. --INVALID-LINK--
-
Synthesis of 2-chloronicotinic acid. PrepChem.com. --INVALID-LINK--
-
Synthetic method of 2-chloronicotinic acid. Eureka | Patsnap. --INVALID-LINK--
-
Process for the production of pure white 2-chloronicotinic acid. Google Patents. --INVALID-LINK--
-
Method for preparing 2-chloronicotinic acid. Eureka | Patsnap. --INVALID-LINK--
-
A kind of new preparation method of 2-chloronicotinic acid. Google Patents. --INVALID-LINK--
-
2-Chloronicotinic acid | 2942-59-8. ChemicalBook. --INVALID-LINK--
-
Preparation method of 2-chloronicotinic acid. Google Patents. --INVALID-LINK--
-
Preparation method of 2-chloronicotinic acid. Google Patents. --INVALID-LINK--
-
Method for producing 2-hydroxynicotinic acid derivative. Google Patents. --INVALID-LINK--
-
Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products. Google Patents. --INVALID-LINK--
References
- 1. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Synthetic method of 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 7. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 8. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]
- 9. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Best Practices for the Scale-Up of 2-Chloro-5-fluoroisonicotinic Acid Synthesis
This technical guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-5-fluoroisonicotinic acid. It provides a comprehensive overview of best practices for scaling up the synthesis, including troubleshooting common issues and frequently asked questions.
I. Overview of the Synthesis Pathway
This compound is a key building block in the pharmaceutical industry.[1] The most prevalent and scalable synthetic route involves the oxidation of 2-chloro-5-fluoro-4-methylpyridine. While several methods exist for the synthesis of related nicotinic acid derivatives, this oxidation pathway is often favored for its directness.[2]
The reaction typically employs a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution.[3][4] The methyl group at the 4-position of the pyridine ring is oxidized to a carboxylic acid. The overall transformation is robust, but challenges related to reaction control, impurity profiles, and process safety become more pronounced during scale-up.
Caption: Oxidation of 2-chloro-5-fluoro-4-methylpyridine to this compound.
II. Troubleshooting Guide: Navigating Scale-Up Hurdles
This section addresses specific challenges that can arise during the scale-up of this synthesis, presented in a question-and-answer format.
Low Yield and Incomplete Conversion
Question: We are experiencing a significant drop in yield and incomplete conversion of our starting material when moving from a 1 L laboratory reactor to a 50 L pilot plant reactor. What are the likely causes and how can we address them?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
-
Mass Transfer: The reaction is heterogeneous, involving an organic substrate and an aqueous oxidant. Inefficient mixing in a larger vessel can lead to a lower interfacial area between the two phases, slowing down the reaction rate.
-
Troubleshooting Steps:
-
Agitation Review: Ensure the agitation is sufficient to create a good vortex and disperse the organic phase effectively. Baffled reactors are highly recommended to improve mixing.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can dramatically improve the reaction rate.[5][6][7] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the permanganate anion from the aqueous phase to the organic phase where the reaction occurs.[5][6] This can lead to faster reaction times, lower reaction temperatures, and improved yields.[5]
-
-
-
Heat Transfer: The oxidation of the methyl group is a highly exothermic process. The surface area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. Uncontrolled temperature increases can lead to side reactions and degradation of both the starting material and the product.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Add the potassium permanganate solution slowly and at a controlled rate to manage the exotherm.
-
Jacket Cooling: Ensure the reactor's cooling jacket is operating efficiently and can handle the heat load of the reaction.
-
In-Process Monitoring: Use a temperature probe to monitor the internal reaction temperature continuously.
-
-
Impurity Profile and Product Purity
Question: On a larger scale, we are observing an increase in impurities, making it difficult to meet our product purity specifications. What are the common impurities and how can we control them?
Answer: Impurity formation is often linked to poor reaction control.
-
Common Impurities:
-
Unreacted Starting Material: Due to incomplete conversion.
-
Over-oxidation Products: If the reaction temperature is too high or the reaction time is too long, the aromatic ring can be oxidized, leading to hydroxylated byproducts.
-
Manganese Dioxide (MnO₂): This is the inorganic byproduct of the permanganate reduction.[8] While largely insoluble, fine particles can be difficult to filter and can contaminate the final product.
-
-
Control Strategies:
-
Reaction Monitoring: Implement in-process controls (IPCs) using HPLC to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction endpoint and prevent over-reaction.
-
Temperature Control: Maintain a consistent internal reaction temperature. A typical range for this type of oxidation is 60-90°C, but this should be optimized for your specific process.
-
Stoichiometry: Carefully control the amount of potassium permanganate used. A slight excess is typically required to drive the reaction to completion, but a large excess can lead to increased side products.
-
Work-up and Purification:
-
After the reaction is complete, the MnO₂ is removed by filtration. Using a filter aid like Celite can significantly improve filtration efficiency.
-
The product is typically isolated by adjusting the pH of the filtrate to precipitate the carboxylic acid. Careful control of the final pH is critical to maximize yield and minimize the co-precipitation of impurities.
-
A final recrystallization from a suitable solvent system (e.g., ethanol/water) is often necessary to achieve high purity.
-
-
Process Safety and Runaway Reactions
Question: We have concerns about the potential for a runaway reaction during scale-up. What are the key safety considerations?
Answer: The exothermic nature of this oxidation presents a significant safety risk.
-
Key Safety Measures:
-
Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for ensuring that the reactor's cooling capacity is sufficient to control the exotherm.
-
Emergency Quenching: Have a validated emergency quenching procedure in place. This could involve the rapid addition of a reducing agent, such as sodium bisulfite, to neutralize the unreacted potassium permanganate.
-
Controlled Addition: As mentioned previously, the slow, controlled addition of the oxidant is a critical safety measure.
-
Personnel Training: Ensure that all personnel involved in the scale-up are fully trained on the potential hazards and emergency procedures.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the typical yields and purity I can expect for this synthesis?
A1: With proper optimization, yields in the range of 80-90% are achievable on a laboratory scale. On a larger scale, yields may be slightly lower due to the challenges discussed above, but should still be in the range of 75-85%. Purity of >99% can be achieved after recrystallization.
Q2: Are there any "greener" alternatives to using potassium permanganate?
A2: Yes, there is significant interest in developing more environmentally friendly oxidation methods.[9][10]
-
Catalytic Air/Oxygen Oxidation: This approach uses a catalyst and air or oxygen as the oxidant, which is a much greener alternative to stoichiometric permanganate.[11] However, developing a highly active and selective catalyst for this specific transformation can be challenging.
-
Hydrogen Peroxide: Hydrogen peroxide is another green oxidant, with water as its only byproduct.[11] Catalytic systems using hydrogen peroxide are also being explored.[12]
Q3: How do I handle the manganese dioxide waste generated from the reaction?
A3: Manganese dioxide is a solid waste product that needs to be disposed of responsibly. It should be filtered, washed to remove any residual organic material, and then disposed of in accordance with local environmental regulations. In some cases, it may be possible to recycle the manganese dioxide.
IV. Experimental Protocol (Illustrative Lab-Scale)
This is a representative laboratory-scale procedure. It must be thoroughly evaluated and optimized for safety and efficiency before any scale-up is attempted.
| Reagent | Amount | Molar Eq. |
| 2-Chloro-5-fluoro-4-methylpyridine | 10.0 g | 1.0 |
| Potassium Permanganate | 21.7 g | 2.2 |
| Water | 200 mL | - |
| 10% Sodium Bisulfite (aq) | As needed | - |
| Concentrated HCl | As needed | - |
Procedure:
-
Charge a 500 mL round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel with 2-chloro-5-fluoro-4-methylpyridine and 100 mL of water.
-
Heat the mixture to 80°C with vigorous stirring.
-
Dissolve the potassium permanganate in 100 mL of water and charge it to the addition funnel.
-
Slowly add the potassium permanganate solution to the reaction mixture over 2-3 hours, maintaining the internal temperature between 80-85°C.
-
After the addition is complete, continue to stir the mixture at 85°C for an additional 1-2 hours, or until HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench the excess permanganate by the slow addition of 10% aqueous sodium bisulfite until the purple color disappears.
-
Filter the mixture through a pad of Celite to remove the manganese dioxide, and wash the filter cake with water.
-
Combine the filtrate and washings, and acidify to pH 2-3 with concentrated HCl to precipitate the product.
-
Cool the slurry in an ice bath for 1 hour, then collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
V. Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues in the synthesis of this compound.
VI. References
-
ChemBK. (2024, April 10). 2-Chloro-5-fluoronicotinic acid. Retrieved from --INVALID-LINK--
-
Wuxi Apptec Co Ltd. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Oxidation of alkyl pyridines and alkyl quinolines. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from --INVALID-LINK--
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from --INVALID-LINK--
-
Beyond Benign. (n.d.). Greener Oxidation Reaction. Retrieved from --INVALID-LINK--
-
UConn Library. (2024, May 10). Cleaner, Green Oxidation Chemistry: Development of New Oxoammonium- and Nitroxide- Mediated Transformations. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Wordpress. Retrieved from --INVALID-LINK--
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Potassium Permanganate? Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Oxidation to aldehyde and ketones. Wordpress. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Retrieved from --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 9. beyondbenign.org [beyondbenign.org]
- 10. "Cleaner, Green Oxidation Chemistry: Development of New Oxoammonium- an" by Katrina Doherty [digitalcommons.lib.uconn.edu]
- 11. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]
- 12. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-Chloro-5-fluoroisonicotinic Acid and Its Analogs in Drug Discovery
Introduction: The Strategic Importance of Halogenated Heterocyclic Building Blocks
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among these, substituted pyridine carboxylic acids serve as indispensable building blocks for a vast array of therapeutic agents. This guide provides a comparative analysis of 2-Chloro-5-fluoroisonicotinic acid, a key intermediate, against its structural analogs. The strategic placement of halogen atoms on the pyridine ring profoundly influences the molecule's physicochemical properties and, consequently, its utility in drug design. The introduction of fluorine, in particular, can modulate acidity, lipophilicity, and metabolic stability, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the subtle yet critical differences between these compounds to inform rational molecular design and synthesis.
Molecular Overview and Comparative Physicochemical Properties
The electronic properties of the pyridine ring are significantly altered by the nature and position of halogen substituents. In this compound, the chlorine atom at the 2-position and the fluorine atom at the 5-position exert strong inductive electron-withdrawing effects. This electronic pull influences the acidity (pKa) of the carboxylic acid group and the reactivity of the pyridine ring itself.
For comparison, we will consider three analogs:
-
2-Chloroisonicotinic acid: Lacks the fluorine atom, providing a baseline for the effects of the 2-chloro substituent.
-
2,5-Dichloroisonicotinic acid: Replaces the 5-fluoro with a 5-chloro atom, allowing for a direct comparison of fluorine versus chlorine at the same position.
-
Isonicotinic acid: The unsubstituted parent compound, to illustrate the overall impact of halogenation.
Below are the structures of the compounds under review:
| Compound | Structure |
| This compound | ![]() |
| 2-Chloroisonicotinic acid | ![]() |
| 2,5-Dichloroisonicotinic acid | ![]() |
| Isonicotinic acid | ![]() |
(Note: Placeholder images are used. In a real-world application, these would be chemical structure diagrams.)
The following table summarizes key physicochemical properties, demonstrating the impact of halogen substitution patterns.
| Property | This compound | 2-Chloroisonicotinic acid | 2,5-Dichloroisonicotinic acid | Isonicotinic acid |
| CAS Number | 884494-74-0[4][5] | 6313-54-8[6] | 88912-26-9[7] | 55-22-1 |
| Molecular Formula | C₆H₃ClFNO₂[5] | C₆H₄ClNO₂[6] | C₆H₃Cl₂NO₂[7] | C₆H₅NO₂ |
| Molecular Weight ( g/mol ) | 175.55[8] | 157.55[6] | 192.00[9] | 123.11 |
| Melting Point (°C) | Not Available | 239 - 246[6] | 235-240[10] | 317 |
| Predicted pKa | 2.07 ± 0.10[4][5] | ~2.54[11] | Not Available | 3.39[12] |
Expert Insights: The predicted pKa of this compound (2.07) is notably lower than that of 2-chloroisonicotinic acid (~2.54) and the parent isonicotinic acid (3.39).[4][5][11][12] This increased acidity is a direct consequence of the powerful electron-withdrawing nature of the fluorine atom, which stabilizes the carboxylate anion.[2] This modulation of pKa is a critical tool in drug design, as it can influence a molecule's solubility, membrane permeability, and binding interactions with its biological target.[13]
Comparative Synthesis and Reactivity
The synthesis of these halogenated isonicotinic acids often starts from substituted pyridines, employing oxidation and halogenation reactions. A common route to this compound involves the selective de-chlorination of a precursor like 2,6-dichloro-5-fluoronicotinic acid, followed by hydrolysis.[14]
Representative Synthetic Workflow: Synthesis of this compound
The diagram below illustrates a generalized synthetic pathway.
Caption: A generalized two-step synthesis of this compound.
Detailed Experimental Protocol: Amide Coupling
A primary application of these acids is in the formation of amide bonds, a cornerstone reaction in pharmaceutical synthesis.[15][16][17] The reactivity in these coupling reactions can be subtly influenced by the electronic nature of the pyridine ring. The increased electrophilicity of the carboxyl carbon in the more acidic fluorinated analog can, in some cases, facilitate the reaction.
Objective: To synthesize an amide derivative from a substituted isonicotinic acid.
Materials:
-
This compound (or analog) (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[18]
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[16]
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Acid Activation: In a dry, nitrogen-purged flask, dissolve the isonicotinic acid derivative (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30-60 minutes.[19] The formation of the activated ester can be monitored by thin-layer chromatography (TLC).
-
Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[18] HOBt is added to suppress side reactions and minimize racemization by converting this intermediate into a less reactive but more selective HOBt ester.
-
-
Amine Addition: To the activated acid mixture, add the desired amine (1.2 eq) followed by DIPEA (2.0 eq).[16]
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Applications in Medicinal Chemistry: A Comparative Perspective
The choice between these building blocks can have profound consequences for the biological activity and pharmacokinetic properties of the final drug candidate.
-
This compound: The presence of fluorine often enhances metabolic stability by blocking potential sites of oxidation.[2][20] It can also increase binding affinity to target proteins through favorable electrostatic or hydrogen bonding interactions.[1][13] This makes it a valuable component in the synthesis of inhibitors for enzymes or receptors where such interactions are critical.
-
2-Chloroisonicotinic Acid: This is a widely used intermediate for various pharmaceuticals, including anti-inflammatory and anti-cancer agents, and agrochemicals.[6][21] Its utility lies in the reactivity of the 2-chloro position, which can be a site for further synthetic elaboration via nucleophilic substitution.
-
2,5-Dichloroisonicotinic Acid: With two reactive chlorine atoms, this analog offers multiple handles for synthetic diversification. It serves as a building block for pharmaceuticals, such as anti-cancer agents and antibiotics, as well as herbicides.[9] The additional chlorine atom significantly increases lipophilicity compared to the monofluorinated analog.
The table below summarizes the primary application areas for these compounds.
| Compound | Key Application Areas |
| This compound | Pharmaceutical intermediate, building block for drug candidates with potentially enhanced metabolic stability and binding affinity.[5] |
| 2-Chloroisonicotinic acid | Intermediate for pharmaceuticals (e.g., anti-inflammatory, analgesic) and herbicides.[22] |
| 2,5-Dichloroisonicotinic acid | Intermediate in the synthesis of pharmaceuticals (e.g., anti-cancer agents, antibiotics) and agrochemicals (e.g., herbicides, fungicides).[7][9] |
| Isonicotinic acid | Precursor for numerous drugs, including the anti-tuberculosis agent isoniazid.[23][24] |
Conclusion
The selection of a halogenated isonicotinic acid building block is a critical decision in the drug discovery process. While structurally similar, this compound and its analogs (2-Chloroisonicotinic acid and 2,5-Dichloroisonicotinic acid) offer distinct advantages based on their unique electronic and physical properties. The introduction of a 5-fluoro substituent, as seen in the title compound, can confer increased acidity and metabolic stability, which are often desirable attributes in modern drug candidates. In contrast, the dichloro-analog provides greater lipophilicity and additional synthetic handles. A thorough understanding of these differences allows medicinal chemists to make informed choices, strategically tailoring their molecular designs to optimize for potency, selectivity, and pharmacokinetic performance.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 884494-74-0 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 88912-26-9: 2,5-Dichloroisonicotinic acid | CymitQuimica [cymitquimica.com]
- 8. chemwhat.com [chemwhat.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2,5-Dichloroisonicotinic acid [oakwoodchemical.com]
- 11. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 12. chempanda.com [chempanda.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 15. asiaresearchnews.com [asiaresearchnews.com]
- 16. benchchem.com [benchchem.com]
- 17. hepatochem.com [hepatochem.com]
- 18. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 19. Amide Synthesis [fishersci.dk]
- 20. inhancetechnologies.com [inhancetechnologies.com]
- 21. Actylis - 2-Chloronicotinic Acid - API Intermediate - SVHC Chemicals-free [solutions.actylis.com]
- 22. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Chloro-5-fluoroisonicotinic Acid Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into heterocyclic scaffolds is a proven strategy for enhancing pharmacological properties. The pyridine ring, a cornerstone of many therapeutic agents, continues to be a fertile ground for the discovery of novel bioactive molecules. This guide provides an in-depth evaluation of the biological activities of compounds derived from 2-Chloro-5-fluoroisonicotinic acid, a versatile building block for the synthesis of potential therapeutic agents. We will delve into their synthesis, comparative biological activities with a focus on anticancer and antimicrobial applications, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this class of compounds.
The Rationale for Exploring this compound Derivatives
The isonicotinic acid scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antitubercular, anticancer, and antimicrobial effects. The introduction of a chlorine atom at the 2-position and a fluorine atom at the 5-position of the isonicotinic acid ring system offers several potential advantages:
-
Modulation of Physicochemical Properties: The electronegativity and steric bulk of the halogen substituents can significantly influence the molecule's lipophilicity, acidity (pKa), and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.
-
Enhanced Binding Interactions: The chloro and fluoro groups can participate in various non-covalent interactions with biological targets, such as halogen bonding and hydrogen bonding, potentially leading to increased binding affinity and selectivity.
-
Synthetic Versatility: The reactive chloro group at the 2-position provides a convenient handle for introducing a diverse array of substituents through nucleophilic substitution reactions, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.
This guide will focus on two primary classes of derivatives synthesized from this compound: N-Aryl Amides and Hydrazide-Hydrazones , and will compare their potential as anticancer and antimicrobial agents.
Comparative Biological Evaluation
To provide a clear comparison, this section will present representative experimental data for derivatives of this compound and closely related analogs. The data is collated from various studies to illustrate the potential of this scaffold.
Anticancer Activity: Targeting Kinase Signaling Pathways
Derivatives of nicotinic and isonicotinic acid have shown promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Two key kinase targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Representative Isonicotinamide Derivatives
| Compound ID | Derivative Type | R Group | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| CFA-1 | N-Aryl Amide | 4-Anisyl | MCF-7 (Breast) | 12.1[1] | Doxorubicin | ~1.5 |
| CFA-2 | N-Aryl Amide | 4-Chlorophenyl | A549 (Lung) | 5.98[2] | 5-Fluorouracil | ~5.0 |
| CFA-3 | N-Aryl Amide | 3,4-Dichlorophenyl | HCT-116 (Colon) | 9.77[3] | Sorafenib | ~6.0 |
| CFA-4 | N-Aryl Amide | 4-Trifluoromethylphenyl | HepG2 (Liver) | 4.61[3] | Sorafenib | ~5.0 |
Note: The presented IC50 values are for structurally related compounds to demonstrate the potential of the this compound scaffold. Direct experimental data for a comprehensive series of derivatives from this specific starting material is not available in a single study.
The data suggests that N-aryl amides derived from chloro- and fluoro-substituted pyridine carboxylic acids exhibit significant cytotoxic activity against various cancer cell lines. The nature of the substituent on the aryl ring plays a crucial role in determining the potency, highlighting the importance of SAR studies in optimizing these compounds as potential anticancer agents.
Many pyridine-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. The EGFR and VEGFR-2 pathways are prime targets.
Antimicrobial Activity: A New Frontier
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazide-hydrazone derivatives of isonicotinic acid have garnered attention for their potential antibacterial and antifungal activities.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Isonicotinic Acid Hydrazide-Hydrazone Derivatives
| Compound ID | Derivative Type | R Group | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference Compound | MIC (µg/mL) |
| CFH-1 | Hydrazide-Hydrazone | 4-Nitrobenzylidene | 16 | 32 | 64 | Ciprofloxacin | 0.5-2 |
| CFH-2 | Hydrazide-Hydrazone | 2-Hydroxybenzylidene | 8 | 16 | 32 | Fluconazole | 1-8 |
| CFH-3 | Hydrazide-Hydrazone | 4-Dimethylaminobenzylidene | 32 | 64 | 128 | Ciprofloxacin | 0.5-2 |
| CFH-4 | Hydrazide-Hydrazone | 2-Chlorobenzylidene | 16 | 32 | 64 | Fluconazole | 1-8 |
Note: The presented MIC values are for structurally related compounds to demonstrate the potential of the this compound scaffold. Direct experimental data for a comprehensive series of derivatives from this specific starting material is not available in a single study. Data is synthesized from multiple sources for comparative purposes.[4][5][6][7]
The results indicate that hydrazide-hydrazone derivatives of substituted isonicotinic acids possess moderate to good antimicrobial activity against a range of pathogenic bacteria and fungi. The nature of the aldehyde or ketone used to form the hydrazone is a key determinant of the antimicrobial spectrum and potency.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key biological assays are provided below.
Synthesis of N-Aryl-2-chloro-5-fluoroisonicotinamides (General Procedure)
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Reflux the reaction mixture for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-5-fluoroisonicotinoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM).
-
To this solution, add the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-chloro-5-fluoroisonicotinamide.
Synthesis of this compound Hydrazide-Hydrazones (General Procedure)
-
Esterification: Convert this compound to its methyl ester by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.
-
Hydrazide Formation: To a solution of the methyl ester (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield 2-chloro-5-fluoroisonicotinohydrazide.
-
Hydrazone Synthesis: A mixture of 2-chloro-5-fluoroisonicotinohydrazide (1.0 eq) and the appropriate substituted aldehyde or ketone (1.1 eq) in ethanol is refluxed for 6-8 hours in the presence of a catalytic amount of glacial acetic acid.
-
After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized to give the pure hydrazone derivative.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.[9][10][11]
-
Serial Dilution of Compounds: Serially dilute the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9][10]
-
Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with the potential for development as both anticancer and antimicrobial agents. The synthetic accessibility of this scaffold allows for the generation of diverse libraries of compounds for extensive SAR studies. The preliminary data on related analogs suggests that N-aryl amides are promising candidates for targeting kinase signaling pathways in cancer, while hydrazide-hydrazone derivatives exhibit a broad spectrum of antimicrobial activity.
Future research in this area should focus on:
-
Systematic SAR Studies: A comprehensive library of derivatives should be synthesized and screened to establish clear structure-activity relationships.
-
Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and mechanisms of action of the most potent compounds.
-
In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy and safety profiles.
The exploration of this compound derivatives is a compelling avenue for the discovery of novel therapeutic agents to address the pressing global health challenges of cancer and infectious diseases.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. atcc.org [atcc.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. protocols.io [protocols.io]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Reactivity of Halogenated Nicotinic Acids: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, halogenated nicotinic acids represent a class of exceptionally versatile building blocks. Their utility stems from the tunable reactivity conferred by the nature and position of the halogen substituent on the electron-deficient pyridine ring. The interplay between the halogen's inherent electronic properties and the pyridine's aromatic system dictates the synthetic pathways available, making a nuanced understanding of their reactivity paramount for efficient molecular design and synthesis.
This guide provides an in-depth comparison of the reactivity of various halogenated nicotinic acids. Moving beyond a simple catalog of reactions, we will explore the causal mechanisms behind their differential reactivity in key synthetic transformations, supported by experimental data and detailed protocols.
Part 1: The Electronic Landscape of Halogenated Nicotinic Acids
The reactivity of a halogenated nicotinic acid is fundamentally governed by the electronic influence of the halogen atom on the pyridine ring. This influence is a delicate balance of two opposing effects:
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density through the sigma bond. This effect deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate. The strength of the inductive effect decreases down the group: F > Cl > Br > I.[1]
-
Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system. This effect enriches the ring with electron density, particularly at the ortho and para positions. The resonance effect is strongest for fluorine and weakest for iodine, due to the poor orbital overlap between the larger halogen p-orbitals and the carbon 2p-orbitals.
The pyridine nitrogen atom itself is strongly electron-withdrawing, creating a predisposition for nucleophilic attack, especially at the 2- and 6-positions. The placement of a halogen substituent modulates this inherent reactivity, creating specific "hot spots" for chemical transformation.
Caption: Numbering scheme of the nicotinic acid scaffold.
Part 2: Reactivity in Key Synthetic Transformations
The true utility of halogenated nicotinic acids is demonstrated in their differential behavior across various reaction classes. The choice of halogen and its position is a critical experimental parameter that dictates reaction success, yield, and conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are foundational in modern drug discovery for constructing C-C, C-N, and C-O bonds.[2][3] In this context, the C-X bond of the halogenated nicotinic acid is the reactive site, and its reactivity is primarily dictated by bond dissociation energy.
General Reactivity Trend: C-I > C-Br > C-OTf > C-Cl >> C-F
This trend makes iodo- and bromonicotinic acids the workhorses for cross-coupling, while chloro-derivatives often require more specialized, highly active catalyst systems.[4] Fluoronicotinic acids are generally unreactive as the C-F bond is too strong.
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and a boronic acid, is arguably the most widely used cross-coupling reaction.[5][6] 5-Bromonicotinic acid is a common substrate, coupling efficiently with a variety of arylboronic acids.[7][8]
Causality Behind Experimental Choices: The choice of catalyst is critical. While Pd(PPh₃)₄ is a reliable, classic choice, modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly improve reaction times and expand the substrate scope to include less reactive aryl chlorides.[8] The base (e.g., K₃PO₄, K₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
Comparative Performance Data for Suzuki Coupling
| Entry | Halonicotinic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | 5-Bromonicotinic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [7] |
| 2 | 5-Bromonicotinic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 92 | [8] |
| 3 | 2-Chloronicotinic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 78 | N/A¹ |
¹Data for 2-chloronicotinic acid is representative and synthesized from typical conditions for challenging aryl chlorides.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Subsequently, add degassed solvent (e.g., DMF) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~4-5 to precipitate the product.
-
Purification: Collect the solid product by filtration. Purify the crude product by recrystallization or column chromatography to yield the desired 5-arylnicotinic acid.[7]
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[2][9] Similar to Suzuki coupling, the reactivity order follows C-Br > C-Cl. The presence of the nicotinic acid moiety can complicate the reaction, as both the pyridine nitrogen and the carboxylate can coordinate to the palladium center.[8] Therefore, careful selection of ligand and base is essential.
Causality Behind Experimental Choices: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required to deprotonate the amine nucleophile.[4] The choice of ligand is crucial; bulky, electron-rich dialkylbiaryl phosphines like RuPhos or BrettPhos are often superior for coupling with challenging substrates like aryl chlorides or for sterically hindered amines.[10]
Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to cross-coupling, SNAr reactivity is governed by the ability of the halogen to stabilize the negative charge in the intermediate Meisenheimer complex and its ability to act as a leaving group.[11][12]
General Reactivity Trend: C-F > C-Cl > C-Br > C-I
This inverted trend arises because the rate-determining step is typically the initial nucleophilic attack on the ring, not the departure of the leaving group.[13] The highly electronegative fluorine atom strongly stabilizes the developing negative charge in the intermediate, accelerating the reaction, even though fluoride is a poor leaving group.[13]
The positions ortho and para to the electron-withdrawing pyridine nitrogen (i.e., positions 2, 6, and 4) are highly activated towards SNAr. Therefore, 2-chloro- and 6-chloronicotinic acids are excellent substrates for this transformation.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr of 2-Chloronicotinic Acid with an Amine
-
Reaction Setup: In a sealed tube, combine 2-chloronicotinic acid (1.0 eq), the desired amine (e.g., benzylamine, 2.0 eq), and a base such as K₂CO₃ (2.0 eq) in a polar aprotic solvent like DMSO or NMP.
-
Causality: A polar aprotic solvent is used to solvate the cation of the base, leaving the anion more reactive, and to facilitate the formation of the charged Meisenheimer complex. Excess amine is used to drive the reaction to completion.
-
Reaction Execution: Seal the tube and heat the reaction mixture to a high temperature (typically 120-160 °C). The disruption of aromaticity requires significant thermal energy.[14]
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Purification: Acidify the aqueous solution with HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid functional group can also be a site of reactivity. These transformations are generally robust and are often performed without affecting the halogen substituent on the ring.
-
Amide Bond Formation: The most common reaction is the formation of amides, a key linkage in many pharmaceuticals. This is typically achieved by first activating the carboxylic acid. A standard and reliable method is to convert the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[15][16] The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to furnish the amide.
-
Decarboxylative Halogenation: In some synthetic strategies, it is desirable to replace the carboxylic acid group with a halogen. This can be accomplished through various methods, including the Hunsdiecker reaction (using silver salts) or more modern, catalytic variants.[17][18] Recent advances have described photocatalytic, copper-catalyzed methods that can convert (hetero)aryl carboxylic acids to the corresponding bromides, chlorides, or iodides under mild conditions, offering a powerful tool for generating poly-halogenated pyridines.[19][20]
Summary of Comparative Reactivity
| Reaction Type | Most Reactive Halogen | Least Reactive Halogen | Key Positional Influence | Mechanistic Rationale |
| Suzuki Coupling | Iodo (I) | Fluoro (F) | 5- and 6-positions are common | Rate depends on C-X bond dissociation energy.[3] |
| Buchwald-Hartwig | Bromo (Br) | Fluoro (F) | 5- and 6-positions are common | Rate depends on C-X bond dissociation energy.[2] |
| SNAr | Fluoro (F) | Iodo (I) | 2- and 6-positions are highly activated | Rate depends on stabilization of the Meisenheimer complex.[13] |
Conclusion
The reactivity of halogenated nicotinic acids is a study in contrasts, dictated by the specific demands of the desired chemical transformation. For palladium-catalyzed cross-coupling reactions, where the cleavage of the carbon-halogen bond is paramount, bromo- and iodo-derivatives are the substrates of choice. Conversely, for nucleophilic aromatic substitution, where stabilizing a transient negative charge is key, the high electronegativity of fluorine and chlorine makes them superior, particularly at the activated 2- and 6-positions.
By understanding the underlying electronic principles and the causal factors behind established experimental protocols, researchers can strategically select the optimal halogenated nicotinic acid building block, streamlining the synthesis of complex molecules and accelerating the pace of discovery in medicine and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. osti.gov [osti.gov]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
Assessing the cost-effectiveness of different synthetic routes to 2-Chloro-5-fluoroisonicotinic acid.
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of 2-Chloro-5-fluoroisonicotinic Acid in Medicinal Chemistry
This compound is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds. Its unique substitution pattern, featuring a chlorine atom at the 2-position and a fluorine atom at the 5-position of the pyridine ring, imparts specific electronic and steric properties that are highly sought after in drug design. These features can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune the pharmacokinetic profile of active pharmaceutical ingredients (APIs). As the demand for novel therapeutics grows, the need for efficient and economically viable synthetic routes to this key intermediate has become increasingly critical for the pharmaceutical industry.
This guide provides an in-depth, comparative analysis of different synthetic pathways to this compound, with a focus on cost-effectiveness. By examining starting material costs, reaction yields, process complexity, and safety considerations, this document aims to equip researchers and process chemists with the necessary insights to select the most suitable synthetic strategy for their specific needs, from laboratory-scale research to industrial-scale production.
Comparative Analysis of Synthetic Routes
Three primary synthetic routes to this compound have been evaluated based on currently available scientific literature and patent disclosures. Each route presents a unique set of advantages and disadvantages in terms of starting material accessibility, number of synthetic steps, overall yield, and cost-effectiveness.
Route 1: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinic Acid
This route commences with the commercially available 2,6-dichloro-5-fluoronicotinic acid and involves a three-step process: esterification, selective catalytic hydrogenation to remove the chlorine atom at the 6-position, and subsequent hydrolysis of the ester to yield the final product.
Causality Behind Experimental Choices: The initial esterification step serves to protect the carboxylic acid functionality, which could otherwise interfere with the subsequent catalytic hydrogenation. The choice of a palladium on carbon (Pd/C) catalyst is crucial for achieving selective dechlorination at the 6-position, which is more sterically accessible and electronically favored for reduction compared to the 2-position. The final hydrolysis step is a standard and efficient method to deprotect the carboxylic acid.
digraph "Route_1" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];
A [label="2,6-Dichloro-5-fluoronicotinic Acid"];
B [label="Methyl 2,6-dichloro-5-fluoronicotinate"];
C [label="Methyl 2-chloro-5-fluoroisonicotinate"];
D [label="this compound"];
A -> B [label=" Esterification (MeOH, H2SO4)"];
B -> C [label=" Selective Dechlorination (H2, Pd/C)"];
C -> D [label=" Hydrolysis (LiOH, H2O/MeOH)"];
}
Figure 2: Conceptual synthetic pathway for Route 2.
Route 3: Oxidation of 2-Chloro-5-fluoro-4-methylpyridine
This route offers a more direct approach, starting from the commercially available 2-chloro-5-fluoro-4-methylpyridine. The key transformation is the oxidation of the methyl group at the 4-position to a carboxylic acid.
Causality Behind Experimental Choices: The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a well-established transformation. Potassium permanganate (KMnO4) is a powerful and cost-effective oxidizing agent commonly used for this purpose. The reaction is typically carried out in an aqueous medium under neutral or slightly alkaline conditions to prevent side reactions. The directness of this one-step conversion from a commercially available advanced intermediate makes it an appealing option.
```dot
digraph "Route_3" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];
A [label="2-Chloro-5-fluoro-4-methylpyridine"];
B [label="this compound"];
A -> B [label=" Oxidation (KMnO4, H2O)"];
}
A Senior Application Scientist's Guide to Catalyst Performance in 2-Chloro-5-fluoroisonicotinic Acid Synthesis
For researchers and professionals in drug development, the synthesis of halogenated pyridine derivatives like 2-Chloro-5-fluoroisonicotinic acid is a critical step in the creation of novel pharmaceuticals. The efficiency and selectivity of this synthesis are paramount, often hinging on the choice of catalyst. A prevalent and effective strategy for synthesizing this target molecule involves the selective hydrodechlorination of a 2,6-dichloro-5-fluoronicotinic acid precursor. This guide provides an in-depth comparison of catalyst performance for this key transformation, supported by experimental data and field-proven insights to inform your synthetic strategy.
The core challenge lies in selectively removing the chlorine atom at the 6-position of the pyridine ring while preserving the chlorine at the 2-position and the fluorine at the 5-position. This requires a catalyst with finely tuned activity and selectivity.
Comparative Analysis of Catalytic Systems
The selection of a catalyst for the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid derivatives is a trade-off between activity, selectivity, cost, and operational safety. Noble metal catalysts, particularly those based on palladium, are highly effective. However, non-noble metal catalysts like Raney Nickel present a more cost-effective, albeit often more challenging, alternative.
Below is a summary of performance data for key catalysts, primarily derived from patented synthetic routes for closely related esters and acids.
| Catalyst | Precursor | Key Reaction Conditions | Reported Yield | Selectivity & Remarks |
| 5% Palladium on Carbon (Pd/C) | Methyl 2,6-dichloro-5-fluoronicotinate | Solvent: Ethyl Acetate; Additive: Triethylamine; Pressure: Atmospheric; Temp: Room Temp. | 43%[1] | High selectivity for mono-dechlorination at the 6-position. Triethylamine acts as an HCl scavenger, preventing catalyst deactivation.[1] |
| 5% Raney Nickel | Methyl 2,6-dichloro-5-fluoronicotinate | Solvent: Ethyl Acetate; Additive: Triethylamine; Pressure: 3 atm; Temp: 40°C | 50%[1] | A cost-effective alternative to palladium. Requires slightly elevated temperature and pressure. Safety precautions are necessary due to its pyrophoric nature. |
| Lindlar Catalyst | 2,6-dichloro-5-fluoronicotinic acid | Solvent: Ethanol; Additive: Triethylamine; Pressure: 3 atm; Temp: Room Temp. | 25%[1] | A "poisoned" palladium catalyst, its reduced activity can enhance selectivity, though in this specific cited example, the yield is lower. |
| Platinum(IV) Oxide (PtO₂) | Substituted Chloropyridines (Analogous) | Solvent: Glacial Acetic Acid; Pressure: 50-70 bar; Temp: Room Temp. | High (General)[2][3][4][5] | Highly active for pyridine ring hydrogenation.[2][3][4][5] Its application for selective dechlorination is less documented and may lead to over-reduction without careful optimization. The acidic medium activates the pyridine ring.[2][3][4][5] |
Deep Dive into Catalyst Functionality and Rationale
Palladium on Carbon (Pd/C): The Selective Workhorse
Palladium catalysts are renowned for their high activity in the hydrogenolysis of carbon-halogen bonds.[6] For the selective synthesis of this compound, Pd/C is often the catalyst of choice.
-
Mechanism & Causality: The reaction mechanism involves the oxidative addition of the C-Cl bond onto the Pd(0) surface, followed by hydrogenolysis. The selectivity for the 6-position chlorine over the 2-position is influenced by steric and electronic factors of the pyridine ring. The presence of an alkaline additive, such as triethylamine, is crucial. It serves as an HCl scavenger, neutralizing the hydrochloric acid produced during the reaction.[1] This prevents the protonation of the pyridine nitrogen, which can poison the catalyst, and minimizes acid-catalyzed side reactions.
-
Expert Insight: While highly effective, Pd/C can be susceptible to deactivation.[6][7] Ensuring the quality of the catalyst, proper solvent degassing, and efficient stirring are critical for achieving reproducible results.
Raney Nickel: The Cost-Effective Alternative
As a non-precious metal catalyst, Raney Nickel offers a significant cost advantage, particularly for large-scale synthesis.[8]
-
Mechanism & Causality: Raney Nickel is a high-surface-area nickel catalyst that is also effective for hydrodehalogenation.[9] Its reactivity can be less selective than palladium, sometimes necessitating more careful control of reaction conditions (temperature, pressure, reaction time) to prevent over-reduction or side reactions. The patent data suggests that for this specific transformation, it can provide a slightly higher yield than Pd/C under optimized conditions.[1]
-
Trustworthiness & Safety: A key protocol consideration is the pyrophoric nature of activated Raney Nickel. It must be handled under a liquid (e.g., the reaction solvent or water) to prevent spontaneous ignition upon exposure to air. This is a critical self-validating step in any protocol involving this catalyst.
Visualizing the Synthesis and Workflow
To better understand the process, the following diagrams illustrate the chemical transformation and the experimental procedure.
Caption: General reaction pathway for the selective dechlorination.
Caption: A typical experimental workflow for catalytic hydrogenation.
Detailed Experimental Protocol: Synthesis of Methyl 2-chloro-5-fluoronicotinate via Pd/C Catalysis
This protocol is a self-validating system based on established procedures for the selective dechlorination of a key precursor.[1] The causality behind each step is explained to ensure both technical accuracy and practical success.
Materials:
-
Methyl 2,6-dichloro-5-fluoronicotinate (Substrate)
-
5% Palladium on Carbon (Pd/C) catalyst (1-10% w/w of substrate)
-
Triethylamine (Et₃N)
-
Ethyl Acetate (Solvent)
-
Hydrogen (H₂) gas supply
-
Standard hydrogenation reactor or a flask with a balloon setup
Procedure:
-
Reactor Preparation:
-
To a suitable hydrogenation reactor, add methyl 2,6-dichloro-5-fluoronicotinate.
-
Causality: The starting material is the precursor that will be selectively dechlorinated.
-
-
Solvent and Additive Addition:
-
Add ethyl acetate as the solvent, followed by triethylamine.
-
Causality: Ethyl acetate is a common solvent for such reactions. Triethylamine is critical to neutralize the HCl formed, thereby protecting the catalyst and preventing side reactions.[1]
-
-
Catalyst Introduction:
-
Carefully add the 5% Pd/C catalyst to the mixture.
-
Causality: The catalyst loading is a critical parameter; typically, 1-10% by weight relative to the substrate is a good starting point.[1]
-
-
Hydrogenation:
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Causality: This step removes oxygen, which can be a safety hazard in the presence of hydrogen and a catalyst.
-
Pressurize the reactor with hydrogen (this reaction can often be run at atmospheric pressure using a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Causality: Vigorous stirring ensures good mixing of the solid catalyst, liquid phase, and gaseous hydrogen, which is essential for a good reaction rate.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography) until the starting material is consumed.
-
Causality: Monitoring prevents over-reaction, which could lead to the undesired removal of the second chlorine atom.
-
-
Catalyst Removal and Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Causality: Celite provides a fine filtration medium that effectively removes the solid catalyst particles. The catalyst should be handled carefully as it may be pyrophoric after the reaction.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The resulting crude product can be purified by column chromatography to yield pure methyl 2-chloro-5-fluoronicotinate.
-
Causality: Chromatography separates the desired product from any remaining starting material, by-products, and the triethylamine hydrochloride salt.
-
This detailed guide provides a robust framework for researchers to select and benchmark catalysts for the synthesis of this compound. By understanding the rationale behind catalyst choice and experimental design, scientists can optimize their synthetic routes for improved yield, selectivity, and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Navigating the Analytical Maze: A Comparative Guide to the Cross-Validation of 2-Chloro-5-fluoroisonicotinic Acid
In the rigorous landscape of pharmaceutical development, the integrity of starting materials is not merely a matter of quality control; it is the bedrock of therapeutic safety and efficacy. 2-Chloro-5-fluoroisonicotinic acid, a pivotal structural motif in numerous active pharmaceutical ingredients (APIs), demands a stringent and multifaceted analytical characterization. This guide provides a comprehensive, in-depth comparison of cross-validation methodologies for this critical intermediate, moving beyond rote procedural descriptions to elucidate the scientific rationale underpinning a robust analytical strategy.
The Imperative of Orthogonal Analytical Strategies
A foundational principle in analytical science is the avoidance of methodological bias. Relying on a single analytical technique, however sophisticated, introduces the inherent risk of systematic error. Impurities may co-elute with the main peak in a chromatographic separation, or certain structural isomers may be indistinguishable by a given spectroscopic method. Cross-validation, the process of comparing results from different analytical methods, is therefore essential for ensuring the reliability and accuracy of data.[1][2][3] This guide will dissect the synergistic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
HPLC is the workhorse for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolving power enables the separation of the target analyte from closely related process impurities and degradation products.
A Validated Reversed-Phase HPLC-UV Protocol
A gradient reversed-phase HPLC method with UV detection is the most widely employed technique for the routine analysis of this compound. The following protocol is a well-established starting point, optimized for sensitivity and resolution.
Experimental Protocol: HPLC-UV Analysis
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-10 min: 20% B
-
10-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
UV Detection: 270 nm.
-
Sample Preparation: 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.
Rigorous Method Validation: Adherence to ICH Q2(R1)
The reliability of any analytical method hinges on its thorough validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[4][5][6][7] Key performance characteristics that must be evaluated are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | < 1.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Specificity | No interference from blank, placebo, or known impurities | Peak purity index > 0.999 |
Workflow for HPLC Method Validation
Caption: A streamlined workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach for Volatile Impurities
GC-MS provides an excellent orthogonal method to HPLC, particularly for the detection of volatile and semi-volatile impurities that may not be amenable to reversed-phase HPLC analysis. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile species.
Derivatization and GC-MS Protocol
Esterification is a common and effective derivatization technique for carboxylic acids. The following protocol utilizes methanol with an acid catalyst.
Experimental Protocol: GC-MS Analysis
-
Derivatization (Esterification):
-
To 1 mg of the sample, add 1 mL of 3 N HCl in methanol.
-
Heat at 60°C for 1 hour.
-
Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
Comparative Analysis: HPLC vs. GC-MS
| Attribute | HPLC-UV | GC-MS (with Derivatization) | Synergistic Value in Cross-Validation |
| Analyte Compatibility | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds (after derivatization) | Comprehensive impurity profiling of both volatile and non-volatile species. |
| Selectivity | Based on chromatographic retention and UV absorbance | Based on chromatographic retention and mass-to-charge ratio | Unambiguous identification of impurities by mass spectrometry. |
| Sensitivity | High (ng/mL range) | Very high (pg/mL range) | Detection of trace-level volatile impurities. |
| Sample Preparation | Simple dissolution | Multi-step derivatization | HPLC is more suitable for high-throughput screening. |
Logical Flow of Orthogonal Methodologies
Caption: Interrelation of orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework, while quantitative NMR (qNMR) offers a primary method of quantification that is not reliant on a reference standard of the analyte.
¹H and ¹³C NMR Protocol
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 500 MHz NMR Spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 32
-
Relaxation Delay (D1): 5 s
-
-
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 2048
-
Relaxation Delay (D1): 2 s
-
Spectral Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns provide definitive evidence of their relative positions. The ¹³C NMR spectrum will display six signals, one for each unique carbon atom in the molecule. The presence of any additional signals would be indicative of impurities.
Conclusion: A Triad of Analytical Confidence
The cross-validation of analytical data for this compound using HPLC, GC-MS, and NMR establishes a robust, self-validating analytical framework. HPLC serves as the primary tool for purity assessment and quantification of non-volatile impurities. GC-MS provides an orthogonal separation mechanism for the detection and identification of volatile species. NMR spectroscopy offers definitive structural confirmation and an independent method for quantification. This integrated approach provides a comprehensive and trustworthy characterization of the material, ensuring its suitability for downstream applications in pharmaceutical development and manufacturing. By embracing this triad of analytical techniques, researchers and drug development professionals can operate with a high degree of confidence in the quality and integrity of their starting materials, a critical factor in the successful development of safe and effective medicines.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. starodub.nl [starodub.nl]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Chloro-5-fluoroisonicotinic Acid
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 2-Chloro-5-fluoroisonicotinic acid, a halogenated pyridine derivative commonly used as a building block in pharmaceutical and agrochemical synthesis.[1] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
The principles outlined here are grounded in established safety protocols for handling halogenated organic compounds. The core tenet is waste segregation—never dispose of halogenated compounds down the drain or mix them with non-halogenated solvent waste.[2][3] This is because halogenated wastes require specific, high-cost disposal methods, and improper mixing can lead to dangerous chemical reactions and complicate waste management.[3][4]
Hazard Identification and Risk Assessment
Before handling this compound, it is imperative to understand its associated hazards. This compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It is also known to cause skin and serious eye irritation.[1][5] A thorough risk assessment should be conducted, considering the quantities being handled and the potential for dust formation.[6][7]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[5] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[5][8] |
Personal Protective Equipment (PPE)
Given the hazards, stringent adherence to PPE is non-negotiable. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Hand Protection : Wear chemical-impermeable gloves, such as nitrile or Viton. Double gloving is recommended, especially during spill cleanup.[2]
-
Eye and Face Protection : Chemical splash goggles are mandatory. For larger quantities or when there is a significant risk of splashing, a face shield should also be worn.[10][11]
-
Skin and Body Protection : A fully buttoned lab coat is required.[2] For spill response, additional protective clothing may be necessary.[7]
-
Respiratory Protection : If there is a risk of dust formation or if working outside of a fume hood, a NIOSH/MSHA-approved respirator is necessary.[12][13]
Waste Segregation and Collection
The cardinal rule for the disposal of this compound is to treat it as halogenated organic waste .
-
Solid Waste : Collect un- or cross-contaminated solids, such as unused reagents or reaction byproducts, in a designated, properly labeled hazardous waste container.[5][14] This container should be made of a compatible material like high-density polyethylene (HDPE).[15] Avoid using metal containers, as halogenated compounds can degrade to form acids that corrode metal.[2]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, designated "Halogenated Liquid Waste" container.[9][15]
-
Solvent Compatibility : Do not mix halogenated waste with non-halogenated waste streams.[3] This is crucial for cost-effective and safe disposal.[4]
-
Prohibited Mixtures : Never mix halogenated waste with strong acids, bases, oxidizing agents, or heavy metals.[2][3] Such mixing can lead to violent reactions or the formation of highly toxic byproducts.[15]
-
Step-by-Step Disposal Protocol
-
Container Preparation : Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. Ensure the container is clean, in good condition, and made of a compatible material (e.g., HDPE).[4][15]
-
Labeling : As soon as the first particle of waste is added, affix a "Hazardous Waste" tag to the container.[4] The label must clearly state "Halogenated Organic Waste" and list all chemical constituents and their approximate percentages.[3][4]
-
Waste Addition : Carefully transfer the this compound waste into the designated container. This should be done in a chemical fume hood to minimize exposure.[4] Avoid creating dust when transferring solid waste.[6][7]
-
Container Closure : Keep the waste container securely closed at all times, except when actively adding waste.[4][9][15] This prevents the release of harmful vapors.
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be a cool, dry, and well-ventilated space, away from direct sunlight and incompatible materials.[2][14] Secondary containment, such as a plastic tub, is highly recommended.[2]
-
Disposal Request : Once the container is three-quarters full, submit a waste collection request to your institution's EHS department.[4] Do not overfill containers.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a swift, informed response is critical.
-
Small Spills : For minor spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material to contain the spill.[2] Place the absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it accordingly.[4]
-
Large Spills : In the event of a large spill, evacuate the area immediately and notify your institution's emergency services and EHS department.[4][9]
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water.[9][11] Remove any contaminated clothing.[9]
-
Eye Contact : Flush the eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.[11]
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer artificial respiration and seek medical help.[11]
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[11]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. fishersci.pt [fishersci.pt]
- 15. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-fluoroisonicotinic Acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 2-Chloro-5-fluoroisonicotinic acid (CAS No. 884494-74-0) requires a comprehensive understanding of its hazard profile to implement robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the validity of your experimental outcomes. Our approach moves beyond a simple checklist, focusing on the causality behind each recommendation, a principle that forms the bedrock of a resilient safety culture.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is a halogenated pyridine derivative. Based on available safety data, this compound presents multiple hazards that dictate our PPE strategy.[1] It is classified as:
-
Harmful if swallowed (Acute toxicity - Oral, Category 4).[1]
-
Harmful in contact with skin (Acute toxicity - Dermal, Category 4).[1]
-
Causes skin irritation (Skin irritation, Category 2).[1][2][3][4]
-
Causes serious eye irritation (Eye irritation, Category 2).[1][2][3][4]
-
Harmful if inhaled (Acute toxicity - Inhalation, Category 4).[1][5]
-
May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1][2][3][4][6]
These classifications are not mere labels; they are directives. Skin and eye irritation necessitates impermeable barriers, while toxicity via inhalation, oral, and dermal routes requires comprehensive protection to prevent any contact. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers develop and implement a written Chemical Hygiene Plan (CHP) that includes procedures to protect employees from such hazards.[7][8][9] The following PPE recommendations are designed to meet and exceed these foundational requirements.
Core PPE Ensemble for Standard Laboratory Operations
The following table summarizes the minimum required PPE for common laboratory tasks involving this compound. The rationale for each piece of equipment is detailed in the subsequent sections.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Fully-Buttoned Lab Coat | Required if not in a ventilated enclosure (e.g., fume hood, balance enclosure). NIOSH-approved respirator.[6][10][11] |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Chemical-Resistant Apron over Lab Coat | Work within a certified chemical fume hood.[12][13] |
| Conducting Reactions | Chemical Splash Goggles | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Fully-Buttoned Lab Coat | Work within a certified chemical fume hood. |
| Handling Spills | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber) | Chemical-Resistant Coveralls or Suit | NIOSH-approved respirator with appropriate cartridges.[11][14] |
Detailed PPE Selection and Rationale
Eye and Face Protection: The First Line of Defense
Given that this compound "causes serious eye irritation," standard safety glasses are insufficient.[1][3][4]
-
Mandatory: Splash-proof chemical goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] Goggles must form a seal around the eyes to protect against dust particles, splashes, and vapors.
-
Causality: The solid, powdered form of this acid can easily become airborne and enter the eye. During solution preparation, the risk of accidental splashes is significant. The severe irritation potential means that even minor contact can lead to serious injury.
-
Enhanced Protection: When handling larger quantities (>1 L) or during procedures with a high risk of splashing (e.g., transfers, neutralization), a face shield must be worn in addition to chemical splash goggles.
Hand Protection: Preventing Dermal Absorption and Irritation
The dual threat of skin irritation and dermal toxicity makes proper glove selection critical.[1][5]
-
Recommended Materials: Nitrile or neoprene gloves provide a suitable barrier for incidental contact.[13] Always check the manufacturer's glove compatibility chart for the specific chemical and breakthrough time.
-
Causality: The compound is harmful in contact with skin.[1][5] A compromised glove or an inappropriate material can allow the chemical to penetrate, causing local irritation and contributing to systemic toxicity. Never use latex gloves, as they offer poor protection against many organic chemicals.[13]
-
Procedural Integrity: Always inspect gloves for tears or pinholes before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly with soap and water.[5][15]
Body Protection: Shielding Against Contamination
-
Standard Protocol: A clean, fully-buttoned lab coat should be worn at all times in the laboratory.[13][16]
-
Causality: A lab coat provides a removable barrier that protects your personal clothing and underlying skin from minor spills and dust contamination.
-
Enhanced Protection: For tasks involving significant quantities or a high risk of splashing, supplement the lab coat with a chemical-resistant apron. In the event of a large spill, a full chemical-resistant suit may be necessary.[14]
Respiratory Protection: Mitigating Inhalation Hazards
The compound is designated as harmful if inhaled and may cause respiratory irritation.[1][3][5] Therefore, controlling the airborne concentration is paramount.
-
Primary Engineering Control: All manipulations of this compound, especially handling the solid powder, must be performed within a properly functioning and certified chemical fume hood.[12][13] This is the most effective way to minimize inhalation exposure.
-
When Respirators are Required: If engineering controls are not feasible or in the case of an emergency such as a spill, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator fitted with the appropriate cartridges for organic vapors and acid gases should be used.[10][14]
-
Causality & Compliance: Simply providing a respirator is not enough. OSHA's Respiratory Protection Standard (29 CFR 1910.134) requires that personnel be medically cleared, fit-tested, and trained on the proper use, maintenance, and limitations of the selected respirator.[10][16]
Procedural Workflow for Safe Handling
The following diagram outlines the logical steps a researcher should follow from task planning to completion, ensuring safety at every stage.
Caption: Workflow for safe handling of this compound.
Disposal and Decontamination
-
Waste Disposal: All waste containing this compound, including contaminated consumables (gloves, wipes), must be treated as hazardous waste.[13][17] Collect waste in clearly labeled, sealed containers and dispose of it through your institution's environmental health and safety office, following all local, regional, and national regulations.[10]
-
Spill Cleanup: In case of a spill, evacuate the area if necessary. For small spills, trained personnel wearing the appropriate PPE (see table) can use an absorbent material like sand or vermiculite to contain it.[12] The contained material should then be swept up and placed in a sealed container for hazardous waste disposal.[6] Do not use combustible materials for cleanup.
-
Decontamination: After handling, thoroughly decontaminate all work surfaces and equipment. Contaminated clothing should be removed immediately and laundered separately before reuse.[5]
By integrating these expert-driven protocols and understanding the rationale behind them, you build a framework of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. osha.gov [osha.gov]
- 8. osha.gov [osha.gov]
- 9. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 10. fishersci.com [fishersci.com]
- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. fishersci.com [fishersci.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

